TPU-0037A
Description
Properties
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJELXNKQYYOV-HTIPQZHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling TPU-0037A: A Technical Guide to a Novel Anti-MRSA Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPU-0037A is a potent antibiotic identified as a congener of lydicamycin, produced by the marine-derived actinomycete, Streptomyces platensis TP-A0598. Exhibiting significant activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), this compound presents a promising scaffold for the development of new anti-infective agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and the experimental protocols for its production, isolation, and antimicrobial evaluation.
Introduction
The rise of antibiotic-resistant pathogens, particularly MRSA, poses a significant threat to global health. This has spurred the search for novel antimicrobial compounds from diverse natural sources. Marine actinomycetes are a rich and relatively untapped source of structurally unique and biologically active secondary metabolites. This compound, isolated from Streptomyces platensis TP-A0598, is one such compound that has demonstrated promising antibacterial activity. This document serves as a detailed technical resource for researchers engaged in the discovery and development of new antibiotics.
Physicochemical Properties of this compound
This compound is structurally identified as 30-demethyllydicamycin. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ |
| Molecular Weight | 841.08 g/mol |
| CAS Number | 485815-59-6 |
| Class | Antibiotic, Lydicamycin Congener |
| Producing Organism | Streptomyces platensis TP-A0598 |
Biological Activity
This compound displays a selective and potent inhibitory activity against a range of Gram-positive bacteria. Notably, it is active against clinically significant pathogens like MRSA. The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Antimicrobial Activity
The MIC values of this compound against various bacterial strains are presented in the table below. The data highlights its potent activity against Gram-positive organisms and its relative inactivity against Gram-negative bacteria.[1]
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | FDA 209P | 1.56 |
| Staphylococcus aureus (MRSA) | 121 | 3.13 |
| Staphylococcus aureus (MRSA) | 332 | 3.13 |
| Bacillus subtilis | PCI 219 | 1.56 |
| Micrococcus luteus | PCI 1001 | 1.56 |
| Escherichia coli | NIHJ | > 50 |
| Pseudomonas aeruginosa | B-1 | > 50 |
| Klebsiella pneumoniae | PCI 602 | > 50 |
Experimental Protocols
This section details the methodologies for the fermentation of the producing organism, the extraction and isolation of this compound, and the determination of its antimicrobial activity. These protocols are based on the original research by Furumai et al. (2002).
Fermentation of Streptomyces platensis TP-A0598
The production of this compound is achieved through submerged fermentation of Streptomyces platensis TP-A0598.
4.1.1. Culture Media and Conditions
-
Seed Medium: Glucose 1.0%, Soluble Starch 2.0%, Yeast Extract 0.5%, Peptone 0.5%, Meat Extract 0.5%, CaCO₃ 0.2% (pH 7.2 before sterilization).
-
Production Medium: Soluble Starch 4.0%, Glucose 1.0%, Pharmamedia (Traders Protein) 1.5%, Meat Extract 0.2%, Dry Yeast 0.5%, CaCO₃ 0.4% (pH 7.2 before sterilization).
-
Fermentation Parameters:
-
Seed Culture: A loopful of spores from an agar slant is inoculated into a 100-mL flask containing 20 mL of seed medium and incubated at 28°C for 48 hours on a rotary shaker.
-
Production Culture: The seed culture (1 mL) is transferred to a 500-mL flask containing 100 mL of production medium and incubated at 28°C for 7 days on a rotary shaker.
-
Extraction and Isolation of this compound
A multi-step purification process is employed to isolate this compound from the fermentation broth.
4.2.1. Extraction
-
The culture broth is centrifuged to separate the mycelium and supernatant.
-
The supernatant is passed through a column of Diaion HP-20 resin.
-
The resin is washed with water and then eluted with methanol.
-
The methanolic eluate is concentrated to an aqueous solution and extracted with ethyl acetate.
-
The ethyl acetate extract is concentrated to yield a crude extract.
4.2.2. Purification
-
The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol.
-
Active fractions are further purified by reversed-phase ODS column chromatography with a methanol-water gradient.
-
Final purification is achieved by preparative HPLC on an ODS column.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is determined using the agar dilution method.
4.3.1. Procedure
-
A stock solution of this compound is prepared in methanol.
-
Two-fold serial dilutions of the compound are prepared and incorporated into molten Mueller-Hinton agar.
-
The agar is poured into Petri dishes and allowed to solidify.
-
The test bacteria are cultured in Mueller-Hinton broth to an exponential growth phase.
-
The bacterial cultures are diluted to a final concentration of 10⁶ CFU/mL.
-
A 5 µL aliquot of each bacterial suspension is inoculated onto the surface of the agar plates.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the test organism.
Mechanism of Action and Signaling Pathways
The precise molecular target of this compound and other lydicamycins is an active area of research. Current evidence suggests that these compounds may exert their antibacterial effect through multiple mechanisms, including the induction of morphological changes and stress responses in bacterial cells.[2] Recent studies on lydicamycins have also indicated a potential role in modulating bacterial development, such as inducing sporulation in other actinobacteria.[2] This suggests an ecological role for these molecules in inter-species communication and competition.
While a definitive signaling pathway for the antibacterial action of this compound has not been fully elucidated, a proposed model for the related lydicamycins' effect on plant cells involves the disruption of auxin transport, leading to abnormal flavonoid accumulation.[3] In bacteria, it is hypothesized that lydicamycins may interfere with cell envelope integrity or other essential cellular processes, triggering a cascade of stress responses.
Below are conceptual diagrams illustrating the experimental workflow for this compound production and a hypothetical model of its antibacterial action.
Figure 1. Experimental workflow for the production and isolation of this compound.
Figure 2. Hypothetical mechanism of action for this compound.
Conclusion
This compound is a promising anti-MRSA agent with a novel structure derived from a marine actinomycete. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and its analogs. Future studies should focus on elucidating the precise molecular target and mechanism of action of this compound to facilitate its optimization as a potential therapeutic agent in the fight against antibiotic-resistant bacteria.
References
Unveiling TPU-0037A: A Technical Guide to a Promising Anti-MRSA Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of TPU-0037A, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document consolidates available data on its chemical structure, biological activity, and biosynthetic origins, presenting it in a structured format for researchers and drug development professionals.
Chemical Profile of this compound
This compound is a natural product isolated from the fermentation broth of Streptomyces platensis TP-A0598.[1] It is a congener of lydicamycin, a family of complex polyketide antibiotics.[1]
| Property | Value | Source |
| Chemical Formula | C46H72N4O10 | [1] |
| Molecular Weight | 841.08 g/mol | [1] |
| CAS Number | 485815-59-6 | [1] |
| Formal Name | (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5,6-dihydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide | |
| Synonyms | Antibiotic TPU-0037-A | [1] |
| SMILES String | O=C(C1=C(CNC1=O)O)C2(C3C(C(C(O)CC3)O)C=C(C)C2CCC(C)C(O)/C(C)=C/CC(O)/C=C/C(C)C(O)/C=C/CC(O)/C=C/CC(O)CC4N(CCC4)C(N)=N)C | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. |
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its efficacy against MRSA makes it a compound of significant interest in the search for new antibiotics to combat resistant pathogens.
Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are summarized below.
| Bacterial Strain | MIC (µg/mL) |
| Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 |
| Micrococcus luteus | 1.56 - 12.5 |
| Escherichia coli | >50 |
| Proteus mirabilis | >50 |
| Proteus vulgaris | >50 |
| Pseudomonas aeruginosa | >50 |
Data sourced from MedchemExpress.[1]
Postulated Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, as a member of the polyketide class of antibiotics, its mode of action is likely to be similar to other compounds in this category. These mechanisms often involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes like DNA gyrase. Further research is required to determine the specific molecular target of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and purification of this compound are not extensively published. However, a general workflow can be inferred from the discovery and characterization of similar natural products.
General Workflow for Isolation and Purification
Determination of Minimum Inhibitory Concentration (MIC)
The following diagram outlines a standard broth microdilution method for determining the MIC of an antimicrobial agent like this compound.
References
TPU-0037A mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent antibiotic with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a congener of the natural product lydicamycin, its mechanism of action is of significant interest for the development of novel antibacterial agents. This technical guide delineates the core mechanism of action of this compound, which is inferred to be the inhibition of the essential bacterial enzyme peptide deformylase (PDF). This document provides a comprehensive overview of the available data, including quantitative antibacterial activity, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction to this compound
This compound is a member of the lydicamycin family of antibiotics, which are complex polyketides produced by Streptomyces species.[1][2] It exhibits selective and potent activity against a range of Gram-positive bacteria, making it a promising candidate for further investigation in an era of increasing antibiotic resistance. Structurally similar to lydicamycin, this compound's antibacterial effect is attributed to the disruption of a fundamental cellular process in bacteria.
Proposed Mechanism of Action: Inhibition of Peptide Deformylase (PDF)
The primary mechanism of action for this compound is proposed to be the inhibition of peptide deformylase (PDF), a crucial metalloenzyme in the bacterial protein synthesis pathway. This hypothesis is drawn from studies on its close structural analog, lydicamycin, which has been shown to target PDF.[3][4]
The Role of Peptide Deformylase in Bacterial Protein Synthesis
In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. For a newly synthesized polypeptide chain to become a functional protein, this N-formyl group must be removed. This essential step is catalyzed by peptide deformylase. The subsequent removal of the methionine residue is then carried out by methionine aminopeptidase (MAP). The inhibition of PDF leads to the accumulation of N-formylated proteins, which are largely non-functional. This disruption of protein maturation ultimately results in the cessation of bacterial growth and cell death.
Downstream Consequences of PDF Inhibition
The inhibition of peptide deformylase by this compound is expected to trigger a cascade of detrimental effects within the bacterial cell, including:
-
Accumulation of non-functional proteins: The inability to remove the N-formyl group prevents proper protein folding and function.
-
Disruption of essential cellular processes: Key enzymatic and structural proteins remain inactive, leading to a breakdown in metabolic pathways, DNA replication, and cell wall maintenance.
-
Bacteriostatic/Bactericidal effects: The overall disruption of cellular function leads to the inhibition of bacterial growth and, in many cases, cell death.
Quantitative Data: Antibacterial Activity of this compound
The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The available data is summarized in the table below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Methicillin-resistant S. aureus (MRSA) No. 15 | 6.25 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 1.56 |
| Escherichia coli NIHJ | > 50 |
| Pseudomonas aeruginosa P-3 | > 50 |
Data sourced from Furumai, T., et al. (2002). TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. The Journal of Antibiotics, 55(10), 873-880.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for determining the MIC of this compound, based on standard broth microdilution methods.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Spectrophotometer
-
Incubator
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a spectrophotometer.
In Vitro Peptide Deformylase (PDF) Inhibition Assay (General Protocol)
While specific data for this compound is not yet available, the following is a representative protocol for assessing the inhibitory activity of a compound against PDF.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified peptide deformylase.
Materials:
-
Purified recombinant peptide deformylase
-
Substrate (e.g., N-formyl-Met-Ala-Ser)
-
Assay buffer (e.g., HEPES buffer with a metal cofactor like NiCl2)
-
This compound at various concentrations
-
Detection reagent (e.g., fluorescamine)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Enzyme Preparation: Prepare a solution of purified PDF in the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells of the microtiter plate.
-
Enzyme Incubation: Add the PDF solution to the wells and incubate for a defined period to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the PDF substrate to each well.
-
Detection: After a set reaction time, add the detection reagent (e.g., fluorescamine), which reacts with the deformylated product to produce a fluorescent signal.
-
Data Analysis: Measure the fluorescence intensity and calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound via inhibition of peptide deformylase (PDF).
Experimental Workflow for MIC Determination
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening of peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Antibacterial Spectrum of TPU-0037A
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a fermentation-derived antibiotic isolated from Streptomyces platensis TP-A0598.[1][2] It is a structural analogue and congener of lydicamycin, a novel class of antibiotics.[3][4][5][6] Notably, this compound has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), positioning it as a compound of interest in the search for new treatments for antibiotic-resistant infections.[2][5][6] This document provides a comprehensive overview of the known antibacterial spectrum of this compound, its proposed mechanism of action, and the experimental methodologies used for its evaluation.
Antibiotic Spectrum of this compound
The antibacterial activity of this compound is characterized by its targeted efficacy against Gram-positive bacteria, with little to no activity observed against the tested Gram-negative organisms.
The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The known MIC values for this compound are summarized in the table below.
| Bacterial Species | Gram Stain | Strain Details | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | Positive | Not Specified | 1.56 - 12.5 |
| Micrococcus luteus | Positive | Not Specified | 1.56 - 12.5 |
| Escherichia coli | Negative | Not Specified | >50 |
| Proteus mirabilis | Negative | Not Specified | >50 |
| Proteus vulgaris | Negative | Not Specified | >50 |
| Pseudomonas aeruginosa | Negative | Not Specified | >50 |
| Data sourced from multiple references.[3][4][7] |
The data clearly indicates that this compound has a selective spectrum of activity, potently inhibiting the growth of Gram-positive bacteria, including the high-priority pathogen MRSA, while being ineffective against the tested Gram-negative bacteria at concentrations up to 50 µg/mL.[3][4][7]
Proposed Mechanism of Action
While the precise molecular targets are still under investigation, current evidence suggests that this compound functions by inhibiting bacterial cell wall synthesis.[1] This mechanism involves the disruption of key enzymes responsible for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The compromised integrity of the cell wall ultimately leads to cell lysis and bacterial death.[1]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols: MIC Determination
The following describes a standard broth microdilution method, a widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This methodology is consistent with the type of data reported for this compound.
-
This compound compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired final concentrations (e.g., from 100 µg/mL down to 0.05 µg/mL).
-
Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only, no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria on an appropriate agar plate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the final bacterial inoculum to each well of the microtiter plate (containing the serially diluted this compound).
-
The final volume in each well is typically 100 µL or 200 µL.
-
Incubate the plates at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.[9] This can be confirmed by measuring the optical density (OD) using a microplate reader.
-
Caption: Experimental workflow for MIC determination.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]
- 9. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]
TPU-0037A origin and source
An In-depth Technical Guide to TPU-0037A: Origin, Source, and Biological Activity
This guide provides a comprehensive overview of the antibiotic this compound, intended for researchers, scientists, and drug development professionals. It covers the compound's origin, source, chemical properties, and biological activity, with a focus on its potential as an anti-MRSA agent.
Introduction
This compound is a naturally occurring antibiotic that belongs to the lydicamycin family of polyketides.[1][2][3] It is a congener of lydicamycin, exhibiting potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.[1][2][4] This document summarizes the current knowledge on this compound, including its discovery, biosynthesis, and antimicrobial properties.
Origin and Source
This compound, along with its congeners TPU-0037B, C, and D, was first isolated from the culture broth of the marine actinomycete strain TP-A0598.[5] This strain was collected from a seawater sample in Toyama Bay, Japan, and was identified as Streptomyces platensis based on its taxonomic characteristics.[5] The producing organism, Streptomyces platensis TP-A0598, has been further characterized, and its draft genome sequence is available, which has led to the proposal of the biosynthetic pathway for lydicamycins.
Chemical Properties
This compound is a complex polyketide with the following chemical properties:
| Property | Value |
| CAS Number | 485815-59-6 |
| Molecular Formula | C46H72N4O10 |
| Molecular Weight | 841.1 g/mol |
| Appearance | Colorless film |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF |
Biological Activity
This compound demonstrates selective and potent antibacterial activity against Gram-positive bacteria. A summary of its minimum inhibitory concentrations (MICs) against various bacterial strains is presented below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 1.56 |
| Staphylococcus aureus 209P | 3.13 |
| Methicillin-resistant Staphylococcus aureus (MRSA) 835 | 1.56 |
| Methicillin-resistant Staphylococcus aureus (MRSA) 923 | 3.13 |
| Bacillus subtilis PCI 219 | 1.56 |
| Micrococcus luteus PCI 1001 | 12.5 |
| Escherichia coli NIHJ | >50 |
| Pseudomonas aeruginosa B-1 | >50 |
| Proteus mirabilis | >50 |
| Proteus vulgaris | >50 |
Data sourced from product information sheets citing Furumai T., et al. (2002).[1]
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound has not been fully elucidated in the currently available literature. As a congener of lydicamycin, it is likely to share a similar mode of action. Lydicamycins are known to be polyketide antibiotics, a class of compounds that can interfere with various cellular processes in bacteria, including cell wall synthesis, protein synthesis, and nucleic acid synthesis. However, the specific molecular target and the signaling pathways affected by this compound remain a subject for further investigation.
The proposed biosynthetic pathway for lydicamycin, based on the genomic analysis of Streptomyces platensis TP-A0598, is a complex process involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).
Caption: Proposed biosynthetic pathway of lydicamycin congeners like this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound can be found in the primary literature, specifically in the 2002 publication by Furumai and colleagues in The Journal of Antibiotics. While the full text of this article is not widely available, this section outlines the general methodologies that would have been employed.
Fermentation and Isolation
-
Fermentation: Streptomyces platensis TP-A0598 would be cultured in a suitable liquid medium under optimal conditions for antibiotic production (e.g., specific temperature, pH, and aeration).
-
Extraction: The culture broth would be harvested and the mycelium separated by centrifugation or filtration. The supernatant would then be extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude antibiotic mixture.
-
Purification: The crude extract would be subjected to a series of chromatographic techniques to purify this compound. This would likely involve column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.
Caption: General workflow for the isolation and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values would be determined using a standard broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test bacteria would be prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density.
-
Serial Dilution: A serial two-fold dilution of this compound would be prepared in a 96-well microtiter plate.
-
Inoculation: Each well would be inoculated with the bacterial suspension.
-
Incubation: The plate would be incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound is a promising antibiotic with significant activity against Gram-positive bacteria, including the clinically important MRSA. Its origin from a marine actinomycete highlights the potential of marine environments as a source of novel bioactive compounds. While its precise mechanism of action requires further investigation, the available data suggest that it is a valuable lead compound for the development of new anti-infective agents. Future research should focus on elucidating its molecular target, understanding its effect on bacterial signaling pathways, and exploring its potential for in vivo efficacy and safety.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and putative mechanism of action of TPU-0037A, a novel antibiotic with significant potential in combating methicillin-resistant Staphylococcus aureus (MRSA).
Core Molecular and Physicochemical Properties
This compound is a complex polyketide natural product. Its fundamental molecular and physical properties are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C46H72N4O10 | [1][2] |
| Molecular Weight | 841.0 g/mol | [1][2] |
| CAS Number | 485815-59-6 | [1][2] |
| Appearance | Colorless film | [1] |
| Purity | >95% (by HPLC) | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [1] |
| Storage Conditions | -20°C | [1] |
Biological Activity and Spectrum of Action
This compound is a congener of the antibiotic lydicamycin and demonstrates potent activity against a range of Gram-positive bacteria, most notably MRSA.[1] It is largely inactive against Gram-negative bacteria.[1]
Antibacterial Spectrum of this compound
The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are presented below.
| Bacterial Strain | Type | MIC (µg/mL) | Citation |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 | [1] |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5 | |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5 | |
| Escherichia coli | Gram-negative | >50 | [1] |
| Proteus mirabilis | Gram-negative | >50 | |
| Proteus vulgaris | Gram-negative | >50 | |
| Pseudomonas aeruginosa | Gram-negative | >50 |
Putative Mechanism of Action: Interference with Cell Wall Homeostasis
Direct mechanistic studies on this compound are not yet available in the public domain. However, research on its parent compound, lydicamycin, provides strong evidence for a mechanism of action centered on the disruption of the bacterial cell wall.
Transcriptomic analysis of Streptomyces coelicolor exposed to lydicamycins revealed a gene expression profile consistent with the response to cell wall-targeting antibiotics. Specifically, a significant upregulation of genes associated with cell envelope stress was observed. This suggests that lydicamycin, and by extension this compound, likely inhibits a critical step in peptidoglycan synthesis or triggers a response to cell wall damage.
This proposed mechanism involves the inhibition of peptidoglycan biosynthesis, leading to a compromised cell wall that can no longer withstand the internal turgor pressure, ultimately resulting in cell lysis and death. The specific molecular target within this pathway remains to be elucidated.
Proposed Signaling Pathway for Lydicamycin-Induced Cell Wall Stress
The following diagram illustrates the proposed signaling cascade initiated by the interaction of a lydicamycin-class compound with the bacterial cell, leading to the observed stress response.
Experimental Protocols
The following methodologies are based on the procedures described for the isolation and characterization of this compound and its congeners.
Isolation and Purification of this compound
-
Fermentation: The producing organism, Streptomyces platensis TP-A0598, is cultured in a suitable production medium.
-
Extraction: The culture broth is harvested, and the supernatant is subjected to extraction with an organic solvent.
-
Initial Purification: The crude extract is fractionated using HP-20 resin column chromatography.
-
Further Chromatographic Steps: The active fractions are further purified by octadecylsilanized (ODS) silica gel column chromatography.
-
Final Purification: The final purification of this compound is achieved by preparative high-performance liquid chromatography (HPLC).
Determination of Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The antibiotic compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Workflow for Isolation and Characterization
The overall workflow for obtaining and characterizing this compound is depicted below.
References
An In-depth Technical Guide to TPU-0037A
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 485815-59-6
This document provides a comprehensive overview of the antibiotic compound TPU-0037A, including its chemical properties, biological activity, and the experimental protocols used for its characterization.
Chemical and Physical Properties
This compound is a complex polyketide antibiotic and a congener of lydicamycin.[1][2] It is produced by the marine actinomycete strain Streptomyces platensis TP-A0598, which was isolated from a seawater sample in Toyama Bay, Japan.[1]
| Property | Value | Reference |
| CAS Number | 485815-59-6 | [3] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [4] |
| Molecular Weight | 841.1 g/mol | [4] |
| Appearance | Colorless film | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [5] |
| Storage | -20°C | [5] |
Biological Activity: In Vitro Antibacterial Spectrum
This compound has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1] It is, however, inactive against Gram-negative bacteria.[1] The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized below.
| Test Organism | Strain Number | MIC (µg/mL) | Reference |
| Staphylococcus aureus | FDA 209P | 3.13 | [1] |
| Staphylococcus aureus | Smith | 3.13 | [1] |
| Staphylococcus aureus (MRSA) | 100 | 3.13 | [1] |
| Staphylococcus aureus (MRSA) | 213 | 1.56 | [1] |
| Staphylococcus aureus (MRSA) | 234 | 3.13 | [1] |
| Bacillus subtilis | PCI 219 | 3.13 | [1] |
| Micrococcus luteus | PCI 1001 | 12.5 | [1] |
| Escherichia coli | NIHJ | > 50 | [1] |
| Pseudomonas aeruginosa | B-37 | > 50 | [1] |
| Klebsiella pneumoniae | > 50 | [1] |
Experimental Protocols
Fermentation of Producing Organism
The following protocol outlines the fermentation process for the production of this compound from Streptomyces platensis TP-A0598.[1]
3.1.1. Seed Culture:
-
A loopful of the mature slant culture of S. platensis TP-A0598 is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of a seed medium (composition not specified in the abstract).
-
The flask is incubated on a rotary shaker at 200 rpm for 2 days at 28°C.
3.1.2. Production Culture:
-
The seed culture (2 mL) is transferred to a 500-mL Erlenmeyer flask containing 100 mL of a production medium (composition not specified in the abstract).
-
The production culture is incubated on a rotary shaker at 200 rpm for 6 days at 28°C.
Isolation and Purification of this compound
The following is a summary of the purification process for this compound from the culture broth.[1]
-
Extraction: The culture broth is extracted with an equal volume of ethyl acetate.
-
Concentration: The organic layer is concentrated in vacuo to yield an oily residue.
-
Column Chromatography: The residue is subjected to a series of column chromatography steps:
-
Diaion HP-20 resin.
-
ODS (octadecylsilane) column chromatography.
-
-
Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC).
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound was determined using a standard agar dilution method.[1][6]
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound.
-
Inoculation: The test microorganisms are cultured to a standardized density and then inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the test organisms.
-
Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Structure Elucidation
The chemical structure of this compound was determined to be 30-demethyllydicamycin through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been explicitly detailed, its structural similarity to lydicamycin suggests a comparable mode of action. Lydicamycins are known to be potent antibiotics against Gram-positive bacteria.[7] The proposed biosynthetic pathway for lydicamycins involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[8]
Based on the activity of other complex natural product antibiotics that target Gram-positive bacteria, a plausible, though currently hypothetical, mechanism of action for this compound could involve the disruption of cell wall biosynthesis. This is a common target for antibiotics that are effective against Gram-positive organisms.
Below is a generalized workflow for the discovery and initial characterization of a novel antibiotic like this compound.
Further research is necessary to elucidate the specific molecular target and the signaling pathways affected by this compound in susceptible bacteria. A potential starting point for such investigations would be to examine its effects on the bacterial cell envelope and the synthesis of essential macromolecules.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of TPU-0037A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of TPU-0037A, a potent antibacterial agent. This compound, a congener of the antibiotic lydicamycin, demonstrates significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to serve as a valuable resource for ongoing research and development efforts in the field of antimicrobial agents.
Core Biological Activity: Inhibition of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effects by inhibiting the biosynthesis of the bacterial cell wall, a complex and essential structure for bacterial survival.[1][][3] While the precise molecular target within this pathway has not been definitively elucidated in publicly available literature, the current understanding points towards the disruption of peptidoglycan synthesis. This mechanism is consistent with the activity of many successful antibiotics and provides a strong foundation for further investigation into its specific site of action. The compound is produced through fermentation of the bacterium Streptomyces platensis TP-A0598.[4][5][6]
Quantitative Antimicrobial Activity
The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. These assays determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. This compound has demonstrated potent activity against several Gram-positive bacteria, as detailed in the table below. Notably, the compound shows limited to no activity against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, and P. aeruginosa (MICs >50 µg/mL).[7]
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5 |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5 |
Experimental Protocols
The following section details a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound, such as this compound, using the broth microdilution method. This protocol is a representative method and may require optimization based on the specific bacterial strains and laboratory conditions.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select a single, well-isolated colony of the test bacterium. b. Inoculate the colony into a tube containing a suitable sterile broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at the optimal temperature and atmospheric conditions for the test organism until it reaches the log phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard). d. Dilute the bacterial suspension in sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the this compound stock solution in sterile broth in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation: a. Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. b. Include a positive control well (broth with bacterial inoculum, no antibiotic) and a negative control well (broth only). c. Incubate the microtiter plate at the appropriate temperature and duration for the test organism (typically 18-24 hours).
4. Determination of MIC: a. Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizing the Mechanism of Action
To illustrate the proposed mechanism of action of this compound, the following diagrams, generated using the DOT language, depict the bacterial cell wall synthesis pathway and a general experimental workflow for assessing antibacterial activity.
Caption: Bacterial peptidoglycan synthesis pathway with the proposed inhibitory action of this compound.
Caption: General experimental workflow for the production and evaluation of this compound's antibacterial activity.
Conclusion and Future Directions
This compound is a promising antibacterial compound with potent activity against Gram-positive bacteria, including MRSA. Its mechanism of action, believed to be the inhibition of cell wall synthesis, makes it an attractive candidate for further development. Future research should focus on the precise identification of its molecular target within the peptidoglycan biosynthesis pathway. Elucidating the specific enzyme or substrate with which this compound interacts will be crucial for understanding its mode of action in greater detail, enabling structure-activity relationship studies, and potentially guiding the development of next-generation antibiotics with improved efficacy and spectrum. Further studies to determine other quantitative measures of activity, such as IC50 values against its putative target, are also warranted.
References
- 1. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to TPU-0037A: A Novel Anti-MRSA Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research applications and current understanding of TPU-0037A, a novel antibiotic with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes available data on its biological activity, outlines relevant experimental protocols, and presents a logical workflow for the characterization of such novel antimicrobial agents.
Core Compound Data and Biological Activity
This compound is a polyketide antibiotic and a congener of lydicamycin, produced by the marine-derived actinomycete Streptomyces platensis TP-A0598.[1][2][3] Research has demonstrated its potent and selective activity against Gram-positive bacteria, including clinically significant drug-resistant strains.
In Vitro Antibacterial Spectrum
The primary research application of this compound lies in its potential as a therapeutic agent against Gram-positive bacterial infections. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
The following table summarizes the reported MIC values for this compound and its congeners (TPU-0037-B, C, and D) against a panel of bacterial strains.
| Microorganism | TPU-0037-A (μg/mL) | TPU-0037-B (μg/mL) | TPU-0037-C (μg/mL) | TPU-0037-D (μg/mL) |
| Staphylococcus aureus FDA 209P | 3.13 | 12.5 | 6.25 | 12.5 |
| Staphylococcus aureus Smith | 3.13 | 12.5 | 6.25 | 12.5 |
| Staphylococcus aureus MRSA 83-1 | 1.56 | 6.25 | 3.13 | 6.25 |
| Staphylococcus aureus MRSA 83-2 | 1.56 | 6.25 | 3.13 | 6.25 |
| Staphylococcus aureus MRSA 83-3 | 3.13 | 12.5 | 6.25 | 12.5 |
| Bacillus subtilis PCI 219 | 3.13 | 12.5 | 6.25 | 12.5 |
| Micrococcus luteus PCI 1001 | 12.5 | 50 | 25 | 50 |
| Escherichia coli NIHJ | >50 | >50 | >50 | >50 |
| Pseudomonas aeruginosa B-1 | >50 | >50 | >50 | >50 |
| Klebsiella pneumoniae | >50 | >50 | >50 | >50 |
Data sourced from Furumai, T., et al. (2002). TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. The Journal of Antibiotics, 55(10), 873–880.[2]
The data clearly indicates that this compound exhibits selective and potent antibacterial activity against Gram-positive bacteria, including MRSA strains, while showing no significant activity against the tested Gram-negative bacteria.
Potential Mechanism of Action
The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, as a member of the polyketide class of antibiotics, its activity likely stems from one of several established mechanisms for this diverse group of natural products. These potential mechanisms include:
-
Inhibition of Protein Synthesis: Many polyketide antibiotics, such as macrolides, bind to the bacterial ribosome, thereby interfering with protein synthesis.[4][5][6][7][8]
-
Disruption of Cell Membrane Integrity: Some polyketides can insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[9]
-
Inhibition of Nucleic Acid Synthesis: Certain polyketides can interfere with the enzymes involved in DNA replication or transcription.[10]
Recent transcriptomic studies on lydicamycin, a close structural analog of this compound, have shown that it elicits a cellular stress response in Streptomyces coelicolor that is similar to the response triggered by cell wall targeting antibiotics.[11][12] This suggests that this compound may exert its antibacterial effect by interfering with bacterial cell wall synthesis or by causing significant stress to the cell envelope. Further research is required to identify the specific molecular target of this compound.
Experimental Protocols
The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic such as this compound, based on standard laboratory methodologies.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is a standard and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
-
Visualized Experimental Workflow
The discovery and characterization of a novel antibiotic like this compound follows a systematic workflow. The diagram below illustrates the key stages of this process, from the initial isolation of the producing organism to the comprehensive evaluation of the purified compound.
Workflow for the discovery and characterization of a novel antibiotic.
Conclusion and Future Directions
This compound represents a promising new antibiotic lead with potent activity against Gram-positive pathogens, including MRSA. The available data warrants further investigation into its therapeutic potential. Key future research directions should include:
-
Elucidation of the specific molecular mechanism of action.
-
In vivo efficacy studies in animal models of infection.
-
Preclinical toxicology and safety pharmacology assessments.
-
Structure-activity relationship (SAR) studies to potentially improve potency and pharmacokinetic properties.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The continued exploration of this and other novel natural products is crucial in the ongoing battle against antimicrobial resistance.
References
- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbenotes.com [microbenotes.com]
- 9. Linearmycins are lytic membrane-targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Review of TPU-0037A: An Anti-MRSA Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of TPU-0037A, a novel antibiotic with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The information presented herein is compiled from available scientific literature and is intended to serve as a foundational resource for researchers and professionals in the field of drug development.
Introduction and Overview
This compound, also known as 30-Demethyllydicamycin, is a polyketide antibiotic that belongs to the tetramic acid family of natural products. It is a structural analogue of lydicamycin and is produced by the marine actinomycete Streptomyces platensis TP-A0598, which was first isolated from a seawater sample in Toyama Bay, Japan.[1] this compound is part of a series of related congeners, including TPU-0037-B, C, and D, all of which exhibit activity against Gram-positive bacteria.[1] The primary significance of this compound lies in its potent activity against MRSA, a major cause of hospital-acquired and community-acquired infections.[2][3][4][5][6]
Physicochemical Properties
This compound is supplied as a colorless film and is soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][3] It has poor solubility in water.[3] For long-term storage, it is recommended to be kept at -20°C.[2][3]
| Property | Value | Reference |
| Molecular Formula | C46H72N4O10 | [7] |
| Molecular Weight | 841.0 g/mol | [7] |
| CAS Number | 485815-59-6 | [7] |
| Purity | >95% (by HPLC) | [7] |
Biological Activity and Spectrum of Action
This compound has demonstrated selective and potent antibacterial activity against a range of Gram-positive bacteria. Notably, it is effective against clinical isolates of MRSA. In contrast, it shows no significant activity against Gram-negative bacteria.
In Vitro Antibacterial Activity
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.56 - 12.5 | [8][9] |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5 | [8][9] |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5 | [8][9] |
| Escherichia coli | Gram-negative | >50 | [8][9] |
| Proteus mirabilis | Gram-negative | >50 | [8][9] |
| Proteus vulgaris | Gram-negative | >50 | [8][9] |
| Pseudomonas aeruginosa | Gram-negative | >50 | [8][9] |
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, as a member of the tetramic acid class of antibiotics, its activity is likely attributable to the disruption of essential cellular processes in bacteria. Many tetramic acid-containing compounds are known to interfere with bacterial cell wall biosynthesis. This inhibition can occur through the targeting of key enzymes involved in the synthesis of peptidoglycan, the major component of the Gram-positive bacterial cell wall. The lack of an outer membrane in Gram-positive bacteria makes them particularly susceptible to agents that target the cell wall.
Postulated Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for this compound, focusing on the inhibition of bacterial cell wall synthesis, a common target for antibiotics effective against Gram-positive bacteria.
Experimental Protocols
While the full experimental details from the primary literature are not publicly available, this section outlines the general methodologies for the key experiments cited.
Isolation and Purification of this compound
The isolation and purification of this compound from the culture broth of Streptomyces platensis TP-A0598 involves a multi-step chromatographic process.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were likely determined using a standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Conclusion and Future Directions
This compound is a promising antibiotic with potent and selective activity against Gram-positive bacteria, including the clinically significant MRSA. Its novel structure as a lydicamycin congener makes it an interesting candidate for further drug development. Future research should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety in animal models of infection, and exploring potential synergistic effects with other antibiotics. Furthermore, structure-activity relationship (SAR) studies could lead to the design of even more potent and pharmacokinetically favorable derivatives. The continued exploration of marine natural products like this compound remains a critical avenue for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. usbio.net [usbio.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Novel Anti-Infective Compounds from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lydicamycin - Wikipedia [en.wikipedia.org]
- 6. academicjournals.org [academicjournals.org]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for TPU-0037A
For Research Use Only. Not for use in diagnostic procedures.
Abstract
TPU-0037A is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound. The included methodologies cover the assessment of its biochemical potency, effects on cancer cell proliferation, target engagement in a cellular context, and in vivo anti-tumor efficacy. The data presented herein is intended to guide researchers and drug development professionals in the evaluation and application of this compound in preclinical cancer research.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often due to mutations in key components like PIK3CA, is a common event in various human cancers. This has made the PI3K pathway a highly attractive target for the development of novel anti-cancer therapeutics.
This compound has been developed as a selective inhibitor of Class I PI3Ks, with the aim of providing a new therapeutic option for tumors harboring PI3K pathway alterations. This document provides a comprehensive guide to the experimental protocols necessary for its preclinical evaluation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound.
Table 1: In Vitro Biochemical Potency of this compound
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 1.2 |
| PI3Kβ | 85.7 |
| PI3Kδ | 98.3 |
| PI3Kγ | 152.1 |
| mTOR | >10,000 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | PIK3CA Status | GI₅₀ (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | 15.2 |
| T47D | Breast Cancer | H1047R (mutant) | 25.8 |
| PC-3 | Prostate Cancer | Wild-type | 875.4 |
| U87-MG | Glioblastoma | Wild-type | 1,250 |
Table 3: In Vivo Efficacy of this compound in a MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 45.3 |
| This compound | 50 | 78.9 |
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Preclinical experimental workflow for the evaluation of this compound.
Experimental Protocols
In Vitro PI3K Enzyme Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the IC₅₀ value of this compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
PIP2 (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)
-
This compound stock solution (10 mM in DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a 2x PI3K enzyme solution in Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate solution (PIP2 and ATP in Assay Buffer).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition (GI) for each concentration and determine the GI₅₀ value by non-linear regression analysis.
Western Blot Analysis for Target Engagement
This protocol is used to confirm that this compound inhibits the PI3K pathway in cells by measuring the phosphorylation levels of downstream targets like Akt.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation relative to total protein and loading control (GAPDH).
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice)
-
MCF-7 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to an average volume of 150-200 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).
-
Administer the treatment (oral gavage) daily for 21-28 days.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
Disclaimer
The protocols and data presented in this document are intended for research purposes only. The experimental conditions may require optimization for specific cell lines, reagents, and laboratory settings. Always follow standard laboratory safety procedures.
Application Notes and Protocols for TPU-0037A Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is an antibiotic that is a congener of lydicamycin.[1][2][3] It has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4][5] In contrast, it shows limited to no activity against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, and P. aeruginosa.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative assay in antimicrobial susceptibility testing. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized technique widely accepted in microbiology.[6][7][8]
Data Presentation
The following table summarizes the known MIC values for this compound against various bacterial strains. This data is crucial for comparative analysis and for establishing expected ranges in experimental setups.
| Microorganism | Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | - | 1.56 - 12.5 |
| Micrococcus luteus | - | 1.56 - 12.5 |
| Escherichia coli | Gram-Negative | >50 |
| Proteus mirabilis | Gram-Negative | >50 |
| Proteus vulgaris | Gram-Negative | >50 |
| Pseudomonas aeruginosa | Gram-Negative | >50 |
Data sourced from MedchemExpress and Cayman Chemical.[1][2][3]
Experimental Protocols
This section details the broth microdilution method for determining the MIC of this compound. This protocol is based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[6][9]
Materials
-
This compound (purity >95%)[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Bacterial strains (e.g., S. aureus ATCC 29213 as a quality control strain)
-
Sterile saline solution (0.85% w/v)[12]
-
Spectrophotometer
-
Micropipettes and sterile tips[8]
-
Sterile petri dishes[11]
-
Resazurin solution (optional, for viability indication)[9]
Inoculum Preparation
-
From a pure overnight culture of the test organism on an appropriate agar plate, select 3-4 colonies.[8]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] This can be done using a nephelometer or by visual comparison.
-
Dilute the standardized inoculum to the appropriate concentration for testing. The final inoculum density in each well should be approximately 5 x 10⁵ CFU/mL.[12]
Broth Microdilution Procedure
-
Preparation of this compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations.[6] The final concentrations in the microtiter plate should bracket the expected MIC value.
-
-
Microdilution Plate Setup:
-
Use sterile 96-well microtiter plates.[6]
-
Add 100 µL of CAMHB to all wells.[11]
-
In the first column of wells, add 100 µL of the highest concentration of this compound solution. This will result in a 1:2 dilution.
-
Perform a serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[11]
-
Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).[6][9]
-
-
Inoculation:
-
Inoculate each well (except the sterility control wells) with the standardized bacterial suspension.[6]
-
-
Incubation:
Reading and Interpreting Results
-
Visual Inspection: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[6]
-
(Optional) Resazurin Assay: To enhance the visibility of bacterial growth, 5 µL of resazurin solution can be added to each well and incubated for an additional 4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.[9]
-
Quality Control: The growth control well should show distinct turbidity. The sterility control well should remain clear. The MIC for the quality control strain should fall within its established acceptable range.[6]
Visualizations
Experimental Workflow for MIC Assay
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.
Signaling Pathway
Information regarding the specific signaling pathway and molecular mechanism of action for this compound is not currently available in the public literature. As a congener of lydicamycin, it may share a similar mechanism, but further research is required to elucidate its precise interactions within the bacterial cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. usbio.net [usbio.net]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lancetechltd.com [lancetechltd.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. protocols.io [protocols.io]
Application Notes and Protocols for TPU-0037A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is an antibiotic that is a congener of lidimycin and is known to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides detailed application notes and protocols for the initial use of this compound in mammalian cell culture, with a focus on determining its solubility and cytotoxicity to establish a viable working concentration for in vitro studies. Given the limited data on the effects of this compound on eukaryotic cells, the following protocols are designed as a starting point for researchers.
Physicochemical Properties and Solubility
This compound is a complex molecule with limited aqueous solubility. Therefore, organic solvents are required to prepare stock solutions for cell culture applications.
Table 1: Solubility and Storage of this compound
| Property | Value | Source |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [1] |
| Molecular Weight | 841.08 g/mol | [1] |
| Appearance | Film | [2] |
| Recommended Solvents | DMSO, Ethanol, Methanol, DMF | [3] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Solution | -80°C for up to 6 months | [1] |
Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.
Putative Mechanism of Action in Bacteria
While the precise mechanism of action for this compound is not fully elucidated, its structural similarity to lincosamide antibiotics like clindamycin suggests a potential mode of action.[4][5] In bacteria, these antibiotics typically inhibit protein synthesis by binding to the 50S subunit of the bacterial ribosome, a target that is absent in mammalian cells.[4][5] This suggests that this compound may have selective activity against bacteria with potentially low cytotoxicity in mammalian cells, though this must be experimentally verified.
Caption: Putative mechanism of this compound in bacteria.
Experimental Protocols
The following protocols provide a framework for preparing this compound solutions and assessing their impact on mammalian cell cultures.
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Mass = 10 mM * 841.08 g/mol * Volume in L).
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol for Determining Maximum Tolerated Solvent Concentration
Before evaluating the cytotoxicity of this compound, it is crucial to determine the maximum concentration of the solvent (e.g., DMSO) that does not significantly affect cell viability.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO, cell culture grade
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well). Incubate overnight.
-
Prepare serial dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.1% to 2.0% (v/v). Also, prepare a vehicle-free control (medium only).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each DMSO concentration relative to the vehicle-free control. The highest concentration of DMSO that results in ≥90% cell viability is considered the maximum tolerated solvent concentration.
Table 2: Example Data for Maximum Tolerated DMSO Concentration
| Final DMSO Conc. (% v/v) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 98 |
| 0.25 | 95 |
| 0.5 | 91 |
| 1.0 | 82 |
| 2.0 | 65 |
Protocol for Determining the Cytotoxicity of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a chosen mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
Cell viability assay reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 4.2.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. The final concentration of DMSO should not exceed the maximum tolerated concentration determined in Protocol 4.2.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Table 3: Example Data for this compound Cytotoxicity Assay
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 99 |
| 1 | 95 |
| 10 | 85 |
| 50 | 52 |
| 100 | 23 |
| 250 | 8 |
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating this compound in cell culture.
Caption: Workflow for this compound cell culture studies.
Conclusion
These application notes provide a comprehensive guide for the initial characterization of this compound in mammalian cell culture. By systematically determining the appropriate solvent concentrations and the cytotoxic profile of the compound, researchers can establish a reliable foundation for subsequent mechanistic and functional studies. Due to the lack of existing data on the effects of this compound in eukaryotic systems, careful execution of these preliminary experiments is essential for obtaining meaningful and reproducible results.
References
Application Notes and Protocols: TPU-0037A Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPU-0037A is a novel antibiotic, a congener of lydicamycin, that has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3][4]. As a structural analogue of lydicamycin, it also shows potential as a neuritogenic agent[3][4][5][6]. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in downstream applications such as in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Product Information and Properties
This compound is a complex macrolide with a molecular weight of 841.1 g/mol [2][7]. It is typically supplied as a colorless film and should be stored at -20°C for long-term stability[2][5]. The compound exhibits good solubility in several organic solvents but has poor aqueous solubility[5][6].
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 485815-59-6 | [2][5] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [2][5][7] |
| Molecular Weight | 841.1 g/mol | [2][7] |
| Appearance | Colorless film | [5] |
| Purity | >95% by HPLC | [5][8] |
| Storage Conditions | -20°C | [2][5] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Poor water solubility. | [3][5][6] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.
-
Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with institutional and local regulations for chemical waste.
Experimental Protocols
Materials and Equipment
-
This compound (as a film)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, DNase/RNase-free tips
-
Personal Protective Equipment (PPE)
Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Protocol for a 10 mM Stock Solution in DMSO
-
Equilibration: Before opening, allow the vial containing the this compound film to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube or the original vial on a calibrated analytical balance. Carefully add the desired amount of this compound. For precise measurements, it is recommended to dissolve the entire contents of a pre-weighed vial.
-
Calculation: Use the following formula to determine the required volume of solvent:
Volume (L) = Mass (g) / (Molarity (mol/L) × Molecular Weight ( g/mol ))
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
Volume (µL) = (0.001 g / (0.010 mol/L × 841.1 g/mol )) × 1,000,000 µL/L ≈ 118.9 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the film is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber, or light-protecting cryovials. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for at least 6 months.
Table 2: Molarity Calculations for this compound (MW = 841.1 g/mol )
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1189 µL |
| 5 mM | 1 mg | 237.8 µL |
| 10 mM | 1 mg | 118.9 µL |
| 10 mM | 5 mg | 594.5 µL |
| 20 mM | 5 mg | 297.2 µL |
Mechanism of Action Overview
This compound functions as an antibiotic primarily by inhibiting the growth of Gram-positive bacteria[1][2][9]. While the precise molecular target and signaling pathway are not fully elucidated in the provided search results, its action disrupts essential processes required for bacterial survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. usbio.net [usbio.net]
- 4. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. toku-e.com [toku-e.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. This compound | CAS 485815-59-6 | Cayman Chemical | Biomol.de [biomol.com]
- 8. lancetechltd.com [lancetechltd.com]
- 9. This compound | Antibiotics | 485815-59-6 | Invivochem [invivochem.com]
Application Notes and Protocols for TPU-0037A in MRSA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A, also known as 30-demethyllydicamycin, is a polyketide antibiotic and a congener of lydicamycin.[1] Isolated from Streptomyces platensis TP-A0598, this compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] Its selective potent activity against these pathogens, coupled with its ineffectiveness against Gram-negative bacteria, makes this compound a compound of interest for further investigation in the development of new anti-MRSA therapeutics.
These application notes provide a summary of the known anti-MRSA activity of this compound, detailed protocols for its in vitro evaluation, and general procedures for assessing its potential in vivo efficacy.
Data Presentation
The in vitro antibacterial activity of this compound and its congeners has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Related Compounds against Gram-Positive Bacteria (µg/mL)
| Test Organism | Strain No. | This compound | TPU-0037B | TPU-0037C | TPU-0037D | Lydicamycin | Vancomycin |
| Staphylococcus aureus | FDA 209P | 3.13 | 1.56 | 6.25 | 3.13 | 3.13 | 0.78 |
| Smith | 3.13 | 1.56 | 6.25 | 3.13 | 3.13 | 0.78 | |
| Terajima | 3.13 | 1.56 | 6.25 | 3.13 | 3.13 | 0.78 | |
| S. aureus (MRSA) | TP-A0598 | 6.25 | 3.13 | 12.5 | 6.25 | 6.25 | 0.78 |
| No. 5 | 3.13 | 1.56 | 6.25 | 3.13 | 3.13 | 0.78 | |
| No. 17 | 3.13 | 1.56 | 6.25 | 3.13 | 3.13 | 0.78 | |
| No. 81 | 3.13 | 1.56 | 6.25 | 3.13 | 3.13 | 0.78 | |
| No. 90 | 3.13 | 1.56 | 6.25 | 3.13 | 3.13 | 0.78 | |
| Bacillus subtilis | PCI 219 | 1.56 | 0.78 | 3.13 | 1.56 | 1.56 | 0.2 |
| Micrococcus luteus | PCI 1001 | 1.56 | 0.78 | 3.13 | 1.56 | 1.56 | 0.39 |
Data sourced from Furumai T., et al., J. Antibiot. (Tokyo) 2002, 55(10), 873-880.
Table 2: MICs of this compound against Gram-Negative Bacteria (µg/mL)
| Test Organism | Strain No. | This compound |
| Escherichia coli | NIHJ | >50 |
| Proteus mirabilis | >50 | |
| Proteus vulgaris | >50 | |
| Pseudomonas aeruginosa | >50 |
Data sourced from MedchemExpress product information.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Principle: Serial dilutions of this compound are prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the MRSA strain of interest. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
Materials:
-
This compound
-
MRSA strains (e.g., ATCC 43300, USA300)
-
Quality control strain (S. aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO, ethanol, or methanol) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of the MRSA strain on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to measure the optical density at 625 nm (absorbance of 0.08-0.10) for greater accuracy.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate (this typically requires a 1:150 dilution of the 0.5 McFarland suspension).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Column 11 will serve as the positive control (bacterial growth without the compound) and column 12 as the negative control (broth sterility).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: General Workflow for In Vivo Efficacy Assessment in a Murine Skin Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound. Specific parameters such as animal strain, bacterial inoculum size, and treatment regimen should be optimized for each study.
Principle: A localized skin infection is established in mice using a clinical isolate of MRSA. The efficacy of topically or systemically administered this compound is assessed by monitoring lesion size and determining the bacterial load in the infected tissue.
Materials:
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for topical or injectable delivery)
-
Female BALB/c or SKH1 hairless mice (6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Brain Heart Infusion (BHI) broth or Tryptic Soy Broth (TSB)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Syringes and needles
-
Calipers
-
Tissue homogenizer
-
Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow the MRSA strain overnight in BHI or TSB broth.
-
Subculture the bacteria in fresh broth and grow to mid-exponential phase.
-
Harvest the bacteria by centrifugation, wash the pellet with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10⁷ CFU/50 µL).
-
-
Animal Preparation and Infection:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Inject a 50 µL suspension of the MRSA inoculum subcutaneously or intradermally into the shaved area.
-
-
Treatment:
-
Divide the mice into treatment and control groups.
-
Administer this compound (and a vehicle control) via the desired route (e.g., topical application to the infection site or systemic injection) at predetermined time points post-infection.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of infection and measure the size of the skin lesion using calipers.
-
At selected time points, euthanize a subset of mice from each group.
-
Aseptically excise the infected skin tissue.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/gram of tissue).
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
General Workflow for In Vivo Murine Skin Infection Model
Caption: In vivo murine skin infection model workflow.
Mechanism of Action
The precise mechanism of action of this compound against MRSA has not been elucidated in the currently available scientific literature. As a polyketide, it is plausible that its mode of action could involve the inhibition of essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. However, further research is required to identify the specific molecular target(s) of this compound in S. aureus.
Due to the lack of information on the specific signaling pathways affected by this compound, a signaling pathway diagram cannot be provided at this time.
Disclaimer
This document is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should conduct their own validation studies and adhere to all applicable safety guidelines and institutional protocols.
References
Application Notes and Protocols: TPU-0037A for Studying Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a potent antibiotic and a congener of lydicamycin, demonstrating significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] As a member of the polyketide family of natural products, this compound presents a promising scaffold for the development of new therapeutics to combat antibiotic resistance. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy and offer insights into its potential mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C46H72N4O10 | [2] |
| Molecular Weight | 841.0 g/mol | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | |
| Storage | Store at -20°C for long-term stability. |
In Vitro Efficacy Data
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound has demonstrated potent activity against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
| Bacillus subtilis | 1.56 - 12.5 |
| Micrococcus luteus | 1.56 - 12.5 |
| Escherichia coli | >50 |
| Proteus mirabilis | >50 |
| Proteus vulgaris | >50 |
| Pseudomonas aeruginosa | >50 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., MRSA, B. subtilis)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic). Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Protocol 2: Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial strain of interest
-
Sterile culture tubes
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
-
Incubator (37°C)
-
Shaking incubator
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusted to approximately 1-2 x 10^8 CFU/mL. Dilute this to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple tubes of CAMHB.
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antibiotic.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
Protocol 3: In Vivo Efficacy - Mouse Peritonitis-Sepsis Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
Materials:
-
This compound formulated for in vivo administration
-
Pathogenic bacterial strain (e.g., MRSA)
-
Female ICR (CD-1) mice (5-6 weeks old)
-
Sterile 0.9% saline
-
4% hog gastric mucin type III (Sigma-Aldrich)
-
Sterile syringes and needles
-
Tryptic soy blood agar plates
Procedure:
-
Inoculum Preparation:
-
Prepare a logarithmic phase culture of the bacterial strain.
-
Harvest the bacteria by centrifugation and resuspend the pellet in sterile 0.9% saline containing 4% hog gastric mucin to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection:
-
Administer 0.2 mL of the bacterial inoculum intraperitoneally (IP) to each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 hour), administer this compound at various doses via a suitable route (e.g., subcutaneous or intravenous). Include a vehicle control group.
-
-
Monitoring:
-
Monitor the mice for signs of illness and survival over a period of 7 days.
-
-
Endpoint Analysis:
-
The primary endpoint is typically survival.
-
Alternatively, at specific time points, mice can be euthanized, and bacterial load in the peritoneal fluid or blood can be determined by plating serial dilutions on agar plates.
-
Proposed Mechanism of Action
While the precise molecular target of this compound is yet to be fully elucidated, its structural similarity to lydicamycin and its activity against Gram-positive bacteria suggest a mechanism involving the inhibition of cell wall biosynthesis. Lydicamycin has been shown to elicit a transcriptional response similar to that of cell wall-targeting antibiotics. This proposed mechanism involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis and death.
References
Application Notes and Protocols for TPU-0037A: A Potent Anti-MRSA Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPU-0037A is a novel antibiotic identified as a congener of lydicamycin, produced by the marine actinomycete Streptomyces platensis TP-A0598.[1][2] It demonstrates potent and selective activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][3][4][5] These characteristics make this compound a valuable research tool for studying novel antibacterial mechanisms and for the development of new therapeutic agents against drug-resistant pathogens. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the effective use of this compound in a research setting.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 485815-59-6 | [6] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [5][6] |
| Molecular Weight | 841.0 g/mol | [5][6] |
| Appearance | Colorless film | [4] |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF | [7] |
| Storage | Store at -20°C for long-term stability. | [7] |
Mechanism of Action and Signaling Pathway
This compound is a structural analogue of lydicamycin, a member of the polyketide family of antibiotics.[5][8][9] While the precise molecular target of this compound is yet to be fully elucidated, recent studies on lydicamycins suggest a mechanism that involves the induction of morphological differentiation in other actinobacteria.[10] Transcriptomic analysis of bacteria treated with lydicamycin reveals a response similar to that induced by cell wall targeting antibiotics.[6] This suggests that this compound may exert its antibiotic effect by interfering with bacterial cell envelope integrity or related signaling pathways that control cell morphology and growth.
Caption: Proposed mechanism of this compound action on Gram-positive bacteria.
Quantitative Data: In Vitro Antibacterial Activity
The antibacterial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus FDA 209P | 3.13 | [1] |
| Staphylococcus aureus Smith | 3.13 | [1] |
| Staphylococcus aureus 55-2 (MRSA) | 6.25 | [1] |
| Staphylococcus aureus 1178 (MRSA) | 6.25 | [1] |
| Staphylococcus aureus 1209 (MRSA) | 1.56 | [1] |
| Bacillus subtilis PCI 219 | 1.56 | [1] |
| Micrococcus luteus PCI 1001 | 1.56 | [1] |
| Escherichia coli NIHJ | > 50 | [3] |
| Pseudomonas aeruginosa B-1 | > 50 | [3] |
Note: this compound shows no significant activity against Gram-negative bacteria.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of aerobic bacteria.[2][3][4]
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Sterile saline or CAMHB for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile reservoirs and multichannel pipettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Further dilute this stock solution in CAMHB to create a working solution at twice the highest desired final concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the working this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic) and column 12 as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Within 15 minutes, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells (this typically requires a 1:100 dilution followed by the 1:1 addition to the wells).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control well.
-
Caption: Workflow for MIC determination using broth microdilution.
Conclusion
This compound is a promising antibiotic with selective and potent activity against Gram-positive bacteria, including MRSA. The data and protocols provided herein serve as a comprehensive resource for researchers investigating novel antibacterial agents. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound for future drug development.
References
- 1. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 2. iacld.com [iacld.com]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the biosynthesis of the polyketide alkaloid lydicamycin using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 10. rr-asia.woah.org [rr-asia.woah.org]
TPU-0037A: Application Notes and Protocols for Researchers
For Research Use Only
Introduction
TPU-0037A is a potent antibiotic belonging to the lydicamycin family of natural products.[1][2] It is a congener of lydicamycin and is produced by the marine bacterium Streptomyces platensis TP-A0598.[2][3] this compound exhibits significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][3][4][5] Its selective activity makes it a valuable tool for research in antibacterial drug discovery and microbial pathogenesis. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Suppliers
This compound for research purposes can be obtained from the following suppliers:
-
MedchemExpress[1]
-
Santa Cruz Biotechnology[5]
-
InvivoChem
-
TOKU-E
-
Lancetech Limited
-
Cayman Chemical
-
Bioaustralis Fine Chemicals[4]
Biological Activity and Data
This compound demonstrates selective inhibitory activity against Gram-positive bacteria while showing minimal to no effect on Gram-negative bacteria.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains[1]
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1.56 - 12.5 |
| Bacillus subtilis | Gram-positive | 1.56 - 12.5 |
| Micrococcus luteus | Gram-positive | 1.56 - 12.5 |
| Escherichia coli | Gram-negative | >50 |
| Proteus mirabilis | Gram-negative | >50 |
| Proteus vulgaris | Gram-negative | >50 |
| Pseudomonas aeruginosa | Gram-negative | >50 |
Mechanism of Action
The precise molecular target of this compound is still under investigation. However, studies on the related compound, lydicamycin, suggest that it likely interferes with bacterial cell wall synthesis. Transcriptional analysis of bacteria treated with lydicamycins reveals a response similar to that induced by other antibiotics that target the cell wall.[6] This suggests that this compound may inhibit a key enzymatic step in the peptidoglycan biosynthesis pathway, leading to cell lysis and death in susceptible Gram-positive bacteria.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol describes the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of MHB to all wells of a 96-well plate except the first column.
-
Add 200 µL of the highest concentration of this compound to be tested (prepared in MHB) to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. This will result in a range of this compound concentrations.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. bioaustralis.com [bioaustralis.com]
- 5. scbt.com [scbt.com]
- 6. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TPU-0037A Concentration in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration of the novel antibiotic compound, TPU-0037A, in cell culture media for research applications. As this compound is primarily characterized as an antibiotic, this guide offers a framework for its evaluation as an experimental small molecule inhibitor in eukaryotic cell lines. The principles and methodologies described are broadly applicable for the characterization of novel compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: For a novel compound like this compound with no established data in eukaryotic cell culture, a broad range-finding experiment is the recommended first step.[1] If the compound has known IC50 values from biochemical assays, a starting point could be 5 to 10 times higher than this value for cell-based assays.[1] However, since such data is unavailable for this compound in mammalian cells, it is crucial to perform a dose-response experiment over a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine its effect on cell viability and any potential biological activity.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[1][3] To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[1] When preparing for an experiment, dilute the stock solution to the final working concentration in the cell culture medium. It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1] Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments.[2]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound must be determined empirically for each cell line and experimental condition. A critical step is to perform a dose-response analysis to determine the IC50 value, which is the concentration that reduces a biological response by 50%.[1] This involves treating your cells with a range of this compound concentrations and assessing both cell viability (using an assay like MTT or resazurin) and the desired biological effect (if known).[1][2] The goal is to identify the lowest concentration that produces the desired effect with minimal cytotoxicity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed after treatment with this compound. | - Concentration is too high: Exceeding the cytotoxic threshold for the cell line.- Solvent toxicity: Final DMSO concentration is above the tolerated limit (typically >0.5%).- Prolonged exposure: The incubation time is too long. | - Perform a dose-response curve to identify a non-toxic concentration range.[2]- Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle-only control.[1][2]- Reduce the incubation time and perform a time-course experiment.[2] |
| Inconsistent results between replicates or experiments. | - Incomplete solubilization: The compound may not be fully dissolved in the stock solution or media.- Compound instability: this compound may be unstable in the cell culture medium at 37°C.- Inconsistent cell handling: Variations in cell seeding density or treatment timing. | - Visually inspect the stock solution for precipitates. Consider gentle warming or sonication if the compound is heat-stable.[3]- Test the stability of this compound in your media over time.[4]- Ensure precise and consistent experimental procedures, especially for cell plating and timing of treatments.[5] |
| Weak or no observable effect at expected concentrations. | - Concentration is too low: The concentration used is not sufficient to elicit a biological response.- Poor cell permeability: The compound may not be efficiently crossing the cell membrane.- Compound inactivity: The compound may not be active in the chosen cell line or for the measured endpoint. | - Increase the concentration of this compound based on initial dose-response data.[2]- Verify from literature on similar compounds if cell permeability might be an issue.[1]- Confirm the activity of the compound with a positive control if a mechanism is known. Consider testing in a different cell line.[3] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity of this compound using a Resazurin-Based Viability Assay
This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line.[2]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[2] c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[2] b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).[2] c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.[2] d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well.[2] b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.[2] c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[2]
-
Data Analysis: a. Subtract the fluorescence of the "no-cell" control from all other values. b. Normalize the fluorescence values to the "vehicle control" to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Quantitative Data Summary (Example)
Table 1: Cytotoxicity of this compound on A549 Cells after 48-hour incubation.
| This compound Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 45873 | 2145 | 100.0 |
| 0.1 | 45120 | 1987 | 98.4 |
| 1 | 43256 | 2011 | 94.3 |
| 5 | 35489 | 1543 | 77.4 |
| 10 | 23145 | 1102 | 50.5 |
| 25 | 11258 | 678 | 24.5 |
| 50 | 5432 | 321 | 11.8 |
| 100 | 2109 | 154 | 4.6 |
Visualizations
References
Technical Support Center: Troubleshooting Poor TPU-0037A Solubility
For researchers, scientists, and drug development professionals utilizing TPU-0037A, ensuring its proper dissolution is critical for accurate and reproducible experimental results. This guide provides in-depth troubleshooting advice and frequently asked questions to address common solubility challenges encountered with this compound.
Understanding this compound Solubility
This compound, a polyketide antibiotic and a structural analog of lydicamycin, exhibits specific solubility characteristics.[1][2] It is known to be soluble in several organic solvents but demonstrates poor solubility in aqueous solutions.[1][2] This characteristic is common for many complex natural products and requires careful consideration during experimental design.
Key Chemical Properties of this compound:
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][3][4][5] It has poor water solubility.[1][2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when working with compounds that are poorly soluble in water. Here are several steps you can take to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution.
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the pre-warmed aqueous buffer with vigorous mixing. This rapid dispersion can help prevent the compound from crashing out of solution.
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically at or below 0.1%, to minimize its potential effects on the experiment and to avoid solvent-induced precipitation.
-
Use a Co-solvent: In some cases, incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol, into your aqueous buffer can improve the solubility of this compound.
Q3: Can I heat or sonicate my this compound solution to improve solubility?
A3: Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of this compound. Use a water bath for gentle and uniform heating. However, be cautious with prolonged heating, as it may degrade the compound. Brief sonication cycles are recommended to break up any aggregates and facilitate dissolution.
Q4: Does the pH of my aqueous buffer affect the solubility of this compound?
Troubleshooting Guide
If you are experiencing persistent solubility issues with this compound, follow this step-by-step troubleshooting workflow.
References
Technical Support Center: Preventing TPU-0037A Precipitation in Solution
Welcome to the Technical Support Center for TPU-0037A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an antibiotic that is a structural analogue of lydicamycin.[1][2] It has been shown to be highly active against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][2][3]
Key Properties of this compound
| Property | Value | Source |
| CAS Number | 485815-59-6 | [1] |
| Molecular Formula | C₄₆H₇₂N₄O₁₀ | [1] |
| Molecular Weight | 841.0 g/mol | [1] |
| Appearance | Colorless film | [4] |
| Purity | >95% by HPLC | [2][4] |
| Storage | -20°C | [4][5] |
Q2: What is the known solubility of this compound?
This compound has poor water solubility.[6][7] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5][6][7][8]
Q3: Why does this compound precipitate when I add it to my aqueous experimental buffer or media?
Precipitation of hydrophobic compounds like this compound is common when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous solution. This occurs because the organic solvent disperses into the aqueous phase, and the compound's concentration exceeds its solubility limit in the final aqueous environment, causing it to "crash out" of solution.
Q4: What are the general strategies to prevent precipitation of compounds like this compound?
Several strategies can be employed to enhance the solubility and prevent the precipitation of poorly water-soluble compounds:
-
Co-solvents: Using a mixture of solvents can increase solubility.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.
-
Solid Dispersions: Dispersing the compound in a solid carrier at a molecular level can improve its dissolution rate and solubility.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
Scenario: You have prepared a 10 mM stock solution of this compound in DMSO. When you add 1 µL of this stock to 1 mL of your phosphate-buffered saline (PBS) for an in vitro assay, you immediately observe a cloudy precipitate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Lower the Final Concentration: Your final concentration of 10 µM may be above the aqueous solubility limit of this compound. Try reducing the final concentration to 1 µM or lower.
-
Modify Dilution Technique: Instead of adding the concentrated stock directly, perform a serial dilution. For example, first, dilute your 10 mM stock to 1 mM in DMSO, and then add 1 µL of the 1 mM stock to 1 mL of buffer.
-
Increase Temperature: Gently warming the aqueous buffer to 37°C can increase the solubility of some compounds.
-
Use Co-solvents: If your experimental system allows, adding a small percentage of a water-miscible organic solvent like ethanol to your final buffer can help maintain solubility.
-
Incorporate Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help to solubilize this compound by forming micelles.
Issue 2: Precipitation Over Time During an Experiment
Scenario: You have successfully prepared a clear solution of this compound in your cell culture medium. However, after several hours of incubation at 37°C, you observe precipitation in the wells of your culture plate.
Possible Causes and Solutions
| Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial solution was supersaturated and thermodynamically unstable, leading to eventual precipitation. | Lower the starting concentration of this compound. |
| Interaction with Media Components | This compound may be interacting with proteins or other components in the cell culture medium, leading to the formation of insoluble complexes. | Try using a serum-free medium if your experiment permits. Alternatively, the addition of a stabilizing agent like a cyclodextrin could be beneficial. |
| pH Shift | Cellular metabolism can cause a slight change in the pH of the culture medium over time, which could affect the solubility of this compound. | Ensure your medium is well-buffered. |
| Temperature Fluctuations | Repeated removal of the plate from the incubator can cause temperature changes that may promote precipitation. | Minimize the time the plate is outside the incubator. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in an Aqueous Buffer
This protocol will help you determine the highest concentration of this compound that can be prepared in your experimental buffer without immediate precipitation.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Create a series of dilutions of the this compound stock solution in DMSO.
-
In a clear microplate, add a fixed volume of your aqueous buffer to each well.
-
To each well, add a small, equal volume of the corresponding DMSO dilution of this compound. It is important to add the DMSO solution to the aqueous buffer and not the other way around.
-
Include a control well with DMSO only.
-
Mix gently and let the plate stand at room temperature for a set period (e.g., 30 minutes).
-
Visually inspect each well for any signs of precipitation or cloudiness. The highest concentration that remains clear is the maximum soluble concentration under these conditions.
References
- 1. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 2. usbio.net [usbio.net]
- 3. caymanchem.com [caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. caymanchem.com [caymanchem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. lydicamycin CAS#: 133352-27-9 [m.chemicalbook.com]
TPU-0037A quality control parameters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TPU-0037A, a selective kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q2: I am observing lower than expected potency in my cell-based assays. What could be the cause?
Several factors could contribute to reduced potency. Please consider the following:
-
Compound Degradation: Ensure the compound has been stored correctly and has not undergone excessive freeze-thaw cycles.
-
Assay Conditions: The potency of this compound can be influenced by factors such as cell density, serum concentration in the media, and incubation time.
-
Solubility Issues: Inadequate dissolution or precipitation of the compound in the assay media can lead to a lower effective concentration.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or assay medium. If you observe precipitation, you can try to redissolve the compound by gently warming the solution and vortexing. For future experiments, consider using a lower concentration or a different solvent system.
Quality Control Parameters
The quality and purity of each batch of this compound are confirmed through a series of rigorous tests. The table below summarizes the standard quality control specifications.
| Parameter | Specification | Method |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Purity | ≥98% | HPLC |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | ≥50 mg/mL in DMSO | Visual Inspection |
| Residual Solvents | Conforms to ICH Q3C limits | Gas Chromatography (GC) |
Troubleshooting Guides
Issue: Inconsistent Results Between Experiments
Inconsistent results can be frustrating. The workflow below outlines a systematic approach to troubleshooting this common issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: High Background Signal in Cellular Assays
A high background signal can mask the specific effects of this compound. Refer to the following experimental protocol for guidance on optimizing your assay.
Experimental Protocols
Determining the IC50 of this compound in a Cell-Based Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Workflow:
Caption: Experimental workflow for IC50 determination of this compound.
Signaling Pathway
This compound is an inhibitor of the hypothetical kinase "Signal Transducer Kinase 1" (STK1), which is a key component of the Proliferation Signaling Pathway.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.
interpreting unexpected results with TPU-0037A
Welcome to the technical support center for TPU-0037A. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We observe high levels of cytotoxicity in our cancer cell line experiments with this compound, even at low concentrations. Is this expected?
A1: this compound is an antibiotic and a congener of lydicamycin, known to inhibit the growth of Gram-positive bacteria.[1][2][3] While its primary activity is antibacterial, off-target cytotoxicity in eukaryotic cells can occur. The observed cytotoxicity could be cell-line specific or related to the experimental conditions. We recommend performing a dose-response curve to determine the EC50 value in your specific cell line and comparing it with our generalized data.
Q2: Our results show that this compound has no effect on our target protein, despite literature suggesting similar compounds have activity. What could be the reason?
A2: While this compound is structurally related to lydicamycin, their mechanisms of action in eukaryotic cells may differ.[4][5] We recommend verifying the compound's purity and integrity. Additionally, consider the possibility that the target protein is not expressed or is mutated in your cell model. We advise performing a positive control experiment with a known activator or inhibitor of your target to validate the assay.
Q3: We are seeing significant variability between replicate wells in our cell-based assays with this compound. What are the potential causes?
A3: High variability can stem from several factors, including inconsistent cell seeding, edge effects in the microplate, or improper compound dissolution. Ensure even cell distribution by gently rocking the plate after seeding and consider leaving the outer wells empty.[6] Proper dissolution of this compound is also critical; refer to the solubility information on the product's certificate of analysis.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Cell Death
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Compound Concentration Too High | Perform a dose-response experiment to identify the optimal concentration range. |
| Solvent Toxicity | Ensure the final solvent concentration (e.g., DMSO) is below the tolerance level of your cell line (typically <0.5%). |
| Contamination | Test for mycoplasma and other contaminants in your cell culture.[6] |
| Cell Health | Use cells within a consistent and low passage number range and ensure they are healthy before treatment.[6] |
Experimental Protocol: Dose-Response Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound at various concentrations in your cell culture medium.
-
Treatment: Remove the old medium from the cells and add the 2x compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the EC50 value.
Issue 2: Low or No Biological Activity
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect Compound Storage | This compound should be stored at -20°C.[3] Ensure proper storage conditions have been maintained. |
| Inactivated Compound | Prepare fresh dilutions of the compound for each experiment. |
| Assay Sensitivity | Optimize the assay parameters, such as incubation time and reagent concentrations, to ensure it is sensitive enough to detect a response. |
| Target Not Present | Confirm the expression of the target protein or pathway component in your cell model using techniques like Western blotting or qPCR. |
Experimental Workflow: Target Verification
Workflow for verifying target expression in a cell model.
Issue 3: High Background Signal in Assays
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Autofluorescence | If using fluorescence-based assays, check for autofluorescence of this compound at the excitation/emission wavelengths used. Consider using a different fluorescent probe or a label-free detection method. |
| Insufficient Washing | Ensure adequate washing steps are performed to remove unbound antibodies or reagents. |
| Blocking Inefficiency | Optimize the blocking buffer and incubation time to minimize non-specific binding.[7] |
| Media Components | Phenol red and other media components can interfere with certain assays.[8] Consider using phenol red-free media or performing the final assay steps in PBS.[8] |
Hypothetical Signaling Pathway Modulation by this compound
The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound in a cancer cell line, leading to apoptosis.
Hypothetical signaling pathway for this compound investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. usbio.net [usbio.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: Improving Reproducibility of Assays Involving TPU-0037A
As the initial search for "TPU-0037A assay" did not yield specific information about a standardized assay with this name, this technical support center has been developed based on the assumption that users are working with assays involving the antibiotic This compound . The troubleshooting guidance and protocols provided are based on general principles applicable to antibiotic susceptibility testing and other relevant biochemical and cell-based assays.
This guide is intended for researchers, scientists, and drug development professionals working with assays involving the antibiotic this compound. Here you will find troubleshooting advice and frequently asked questions to help improve the reproducibility and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antibiotic that is a congener of lydicamycin.[1] It has been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), B. subtilis, and M. luteus.[1] It is not effective against Gram-negative bacteria such as E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa.[1] The detailed mechanism of action is not extensively described in the provided search results, but its activity against specific bacteria suggests it likely interferes with essential cellular processes in those organisms.
Q2: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound. What are the common causes?
Inconsistent MIC results can stem from several factors:
-
Inoculum Preparation: Variation in the density of the bacterial inoculum can significantly impact MIC values. Ensure you are using a standardized method, such as the McFarland turbidity standard, to prepare your inoculum.
-
Cell Viability: The health and growth phase of the bacteria are critical. Using bacteria from a fresh culture in the logarithmic growth phase is recommended.
-
Reagent Preparation: Inaccurate serial dilutions of this compound can lead to erroneous MIC determinations. Calibrate your pipettes regularly and ensure thorough mixing.
-
Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect bacterial growth and, consequently, the MIC.
-
Contamination: Contamination of your cell cultures or reagents can lead to unreliable results.[2] Regular testing for contaminants like mycoplasma is crucial.[3][4]
Q3: My assay is showing a high background signal. How can I reduce it?
High background can be caused by several factors:
-
Autofluorescence: If you are using a fluorescence-based readout, components in your media or the compound itself might be autofluorescent.[5] Consider using media with reduced autofluorescence or switching to a different detection method.
-
Non-specific Binding: In plate-based assays, non-specific binding of antibodies or detection reagents to the plate can elevate the background.[6] Ensure you are using an appropriate blocking buffer.[6]
-
Reagent Concentration: High concentrations of detection reagents or enzymes can lead to increased background.[6] Titrate your reagents to find the optimal concentration that gives a good signal-to-noise ratio.[6]
Q4: The signal-to-noise ratio in my assay is low. What steps can I take to improve it?
A low signal-to-noise ratio can make it difficult to distinguish between positive and negative results.[7] To improve this:
-
Optimize Reagent Concentrations: As with high background, the concentration of your detection antibodies and enzyme conjugates is critical.[6]
-
Enhance Signal: If the signal is weak, consider using a more sensitive substrate or an amplification system.
-
Reduce Background: Implement the strategies mentioned in the previous question to lower your background signal.
-
Check Instrument Settings: Ensure your plate reader or other detection instrument is set to the optimal sensitivity and wavelength for your assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent replicate data | Pipetting errors, uneven cell seeding, edge effects in microplates. | Calibrate pipettes, use a multichannel pipette for consistency, and avoid using the outer wells of the plate or fill them with a mock solution.[8] |
| No or very low signal | Inactive compound, incorrect reagent preparation, wrong detection wavelength. | Verify the activity of your this compound stock, prepare fresh reagents, and confirm the excitation/emission wavelengths for your fluorophore. |
| "Edge Effect" in 96-well plates | Differential evaporation from the outer wells of the plate. | Maintain proper humidity in the incubator and consider using plates with lids designed to minimize evaporation. Filling outer wells with sterile media or PBS can also help. |
| False positives | Compound interference (e.g., autofluorescence), contamination. | Run a control with the compound in the absence of cells to check for autofluorescence.[5] Regularly check for and eliminate sources of contamination.[2] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol provides a general framework for determining the MIC of this compound against a susceptible Gram-positive bacterium.
1. Preparation of Materials:
- This compound stock solution (e.g., in DMSO or another suitable solvent).[9]
- Susceptible bacterial strain (e.g., Staphylococcus aureus).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well microtiter plates.
- McFarland turbidity standard (0.5).
2. Inoculum Preparation:
- From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute this suspension in CAMHB to achieve the final desired inoculum density in the wells (typically 5 x 10^5 CFU/mL).
3. Preparation of this compound Dilutions:
- Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate.
- The final volume in each well should be 50 µL before adding the inoculum.
- Include a positive control (no this compound) and a negative control (no bacteria).
4. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
- The final volume in each well will be 100 µL.
- Seal the plate and incubate at 35-37°C for 16-20 hours.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of this compound that completely inhibits visible growth.
- Optionally, use a plate reader to measure the optical density (OD) at 600 nm.
Quantitative Data Summary
Table 1: Example MIC Values for this compound Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
| Organism | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 6.25 |
| Bacillus subtilis | 0.78 - 3.13 |
| Micrococcus luteus | 3.13 - 12.5 |
| Escherichia coli | >50 |
Visualizations
Caption: Workflow for MIC Determination.
Caption: Hypothetical Signaling Pathway Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 8. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
potential off-target effects of TPU-0037A
Notice: Information regarding the potential off-target effects of TPU-0037A is not available in the public domain. Current research primarily focuses on its properties as an antibiotic. The following information is based on its known mechanism of action and safety profile as an antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an antibiotic that is a congener of lydicamycin.[1][2][3] It is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4][5][6]
Q2: What is the primary mechanism of action of this compound?
As a congener of lydicamycin, this compound is believed to exert its antibiotic effect through the inhibition of bacterial processes. It has been shown to be highly active against MRSA.[4][5] Additionally, it is structurally related to the neuritogenic agent Antibiotic BN 4515N, suggesting potential effects on nerve cell development, though this is not its primary characterized function.[4][5]
Q3: Is there any information on the off-target effects of this compound in human cells?
Currently, there is no publicly available research detailing the specific off-target effects of this compound in human cells. The term "off-target effects" typically refers to the unintended interactions of a drug with proteins or pathways other than its intended target, which is a significant concern for targeted therapies like kinase inhibitors or gene-editing tools.[7][8][9][10] Since this compound is characterized as an antibiotic, research has likely centered on its antibacterial activity and selectivity against bacterial versus mammalian cells.
Troubleshooting Guide
As there is no documented information on the off-target effects of this compound, a conventional troubleshooting guide for experimental issues related to such effects cannot be provided. Researchers encountering unexpected results in their experiments with this compound should consider the following general troubleshooting steps.
Experimental Workflow for Investigating Unexpected Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using this compound.
Data on Antibacterial Activity
While data on off-target effects is unavailable, the following table summarizes the known antibacterial activity of this compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| Methicillin-resistant S. aureus (MRSA) | 1.56 - 12.5 | [1][3] |
| B. subtilis | 1.56 - 12.5 | [1][3] |
| M. luteus | 1.56 - 12.5 | [1][3] |
| E. coli | >50 | [1][3] |
| P. mirabilis | >50 | [1][3] |
| P. vulgaris | >50 | [1][3] |
| P. aeruginosa | >50 | [1][3] |
Experimental Protocols
Detailed experimental protocols for assessing the off-target effects of this compound are not available. However, for researchers interested in evaluating the antibacterial properties of this compound, a standard Minimum Inhibitory Concentration (MIC) assay protocol is outlined below.
General MIC Assay Protocol
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. Antibiotic TPU-0037-A - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. scbt.com [scbt.com]
- 7. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TPU-0037A and Other Anti-MRSA Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant challenge in clinical settings, necessitating the development of novel antimicrobial agents. This guide provides a comparative overview of TPU-0037A, a novel antibiotic, against established anti-MRSA agents, including vancomycin, linezolid, daptomycin, and ceftaroline. The information presented is intended to support research and drug development efforts in the ongoing search for effective treatments for MRSA infections.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antimicrobial agent is a primary indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are a standard measure of in vitro potency. The following table summarizes the available MIC data for this compound and comparator agents against MRSA.
| Antimicrobial Agent | Class | MIC Range against MRSA (μg/mL) |
| This compound | Polyketide (Lydicamycin congener) | 1.56 - 12.5[1] |
| Vancomycin | Glycopeptide | 0.5 - 2 |
| Linezolid | Oxazolidinone | 0.5 - 4 |
| Daptomycin | Cyclic Lipopeptide | 0.25 - 1 |
| Ceftaroline | Cephalosporin (Fifth-generation) | 0.12 - 2 |
Note: MIC values can vary depending on the specific MRSA strain, testing methodology, and laboratory conditions. The data presented here are compiled from various sources for comparative purposes.
Putative Mechanism of Action of this compound
This compound is a congener of lydicamycin, a polyketide antibiotic produced by Streptomyces species.[1][2] While the precise mechanism of action for lydicamycins has not been fully elucidated, studies on related polyketide antibiotics and the cellular response to lydicamycin exposure suggest a potential impact on the bacterial cell envelope. Transcriptomic analysis of bacteria exposed to lydicamycins has revealed a transcriptional response similar to that induced by cell wall targeting antibiotics, indicating a likelihood of cell envelope stress.[3][4]
The following diagram illustrates a hypothetical signaling pathway for cell wall stress in bacteria, which may be triggered by agents like this compound.
Caption: Hypothetical signaling pathway of bacterial cell wall stress response potentially induced by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of an antimicrobial agent against S. aureus, based on standardized methods.
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
In Vivo Murine Skin Infection Model
While no specific in vivo efficacy data for this compound has been identified, a common preclinical model to evaluate anti-MRSA agents is the murine skin infection model. The following is a generalized protocol.
Caption: Generalized workflow for an in vivo murine MRSA skin infection model.
Concluding Remarks
This compound demonstrates promising in vitro activity against MRSA, with MIC values comparable to some established antibiotics. Its putative mechanism of action, likely involving the disruption of the bacterial cell envelope, suggests a target distinct from some existing drug classes. However, the lack of direct comparative studies, a fully elucidated mechanism of action, and in vivo efficacy data for this compound highlights the need for further research. The experimental frameworks provided in this guide offer a basis for future investigations to comprehensively evaluate the therapeutic potential of this compound as a novel anti-MRSA agent. Continued exploration of new chemical entities like this compound is critical in the global effort to combat antimicrobial resistance.
References
Unveiling the Antibacterial Potential of TPU-0037A: A Comparative Analysis
For Immediate Release
TOKYO, Japan - In the ongoing battle against antimicrobial resistance, the novel antibiotic TPU-0037A has demonstrated significant promise. A comprehensive review of existing data highlights its potent and selective activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a detailed comparison of this compound with other antibiotics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a congener of the antibiotic lydicamycin, exhibits a targeted spectrum of activity, primarily inhibiting the growth of Gram-positive bacteria.[1][2] Its efficacy against multi-drug resistant strains like MRSA positions it as a candidate for further investigation in the development of new anti-infective therapies. This document synthesizes the available data on this compound's antibacterial effect, compares its minimum inhibitory concentrations (MICs) with the established antibiotic vancomycin, and outlines the experimental methodologies for its evaluation.
Comparative Antibacterial Spectrum
This compound has shown potent inhibitory activity against a range of Gram-positive bacteria, while being largely ineffective against Gram-negative species.[1] This selective activity is a key characteristic, suggesting a specific mechanism of action that targets cellular pathways unique to Gram-positive organisms.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of this compound against various bacterial strains as reported in the foundational study by Furumai et al. (2002). For comparative purposes, typical MIC ranges for vancomycin against the same or similar species are also provided.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1.56 - 3.13 | 0.5 - 2.0[3][4][5] |
| Bacillus subtilis | 1.56 | 0.12 - 1.0 |
| Micrococcus luteus | 1.56 | ≤0.06 - 0.5 |
| Escherichia coli | >50 | Not Applicable |
| Pseudomonas aeruginosa | >50 | Not Applicable |
Note: The MIC values for this compound are sourced from the abstract and citations of the 2002 study by Furumai et al. in The Journal of Antibiotics.[1][2] Vancomycin MICs are typical ranges found in scientific literature and may vary depending on the specific strain and testing methodology.
Experimental Protocols
While the full text of the primary research on this compound is not publicly available, the experimental protocols for determining antibacterial activity can be inferred from standard microbiological practices.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values for this compound were likely determined using a standard broth microdilution or agar dilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Methodology:
-
Bacterial Culture: The test organisms are cultured in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Antibiotic Dilution: A series of twofold dilutions of this compound are prepared in a multi-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated in publicly available literature. However, its structural similarity to lydicamycin suggests a comparable mode of action.[1][6] Lydicamycin is known to be a polyketide antibiotic.[7] Some studies on related compounds suggest that they may interfere with the synthesis of the bacterial cell wall.[8][9][10]
Hypothesized Signaling Pathway:
Caption: A hypothesized mechanism of action for this compound, targeting bacterial cell wall synthesis.
This proposed mechanism aligns with the observed selective activity of this compound against Gram-positive bacteria, which possess a thick, accessible peptidoglycan cell wall that is a common target for antibiotics.
Conclusion
This compound presents a compelling profile as a potent antibacterial agent with a focused spectrum of activity against Gram-positive pathogens, including challenging resistant strains. While further research is needed to fully elucidate its mechanism of action and comparative efficacy in preclinical and clinical settings, the existing data provides a strong foundation for its continued development. The scientific community is encouraged to build upon these initial findings to explore the full therapeutic potential of this promising antibiotic.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin MICs for Methicillin-Resistant Staphylococcus aureus Isolates Differ Based upon the Susceptibility Test Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytgen.com [cytgen.com]
- 7. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Antibiotics’ mode of action observed in the bacterial cell membrane - News - Utrecht University [uu.nl]
Unveiling the Cross-Resistance Profile of TPU-0037A: A Comparative Analysis
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of novel therapeutic agents with unique mechanisms of action is paramount. TPU-0037A, a structural analog of the antibiotic lydicamycin, has demonstrated promising activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of this compound with other antibiotics, focusing on its cross-resistance profile supported by available in vitro data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound exhibits potent in vitro activity against a range of Gram-positive bacteria. While comprehensive cross-resistance studies are not yet publicly available, its structural relationship to lydicamycin suggests a potential mechanism of action that may differ from currently marketed antibiotics, offering a potential advantage against some resistant strains. This guide synthesizes the available data to provide a preliminary assessment of its performance and outlines the experimental protocols necessary for a thorough evaluation of its cross-resistance profile.
Comparative In Vitro Activity of this compound
This compound has shown inhibitory activity against various Gram-positive bacteria. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below. It is important to note that specific data on its activity against vancomycin-resistant enterococci (VRE), linezolid-resistant S. aureus, and daptomycin-resistant strains is not yet available in the public domain and represents a critical area for future research.
| Bacterial Species | Resistance Phenotype | This compound MIC (µg/mL) | Comparator Drug 1 MIC (µg/mL) | Comparator Drug 2 MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.56-12.5[1] | Data Not Available | Data Not Available |
| Bacillus subtilis | Wild-Type | 1.56-12.5[1] | Data Not Available | Data Not Available |
| Micrococcus luteus | Wild-Type | 1.56-12.5[1] | Data Not Available | Data Not Available |
| Escherichia coli | Wild-Type | >50[1] | Data Not Available | Data Not Available |
| Proteus mirabilis | Wild-Type | >50[1] | Data Not Available | Data Not Available |
| Pseudomonas aeruginosa | Wild-Type | >50[1] | Data Not Available | Data Not Available |
Inferred Mechanism of Action and Its Implications for Cross-Resistance
This compound is a congener of lydicamycin, a polyketide antibiotic.[2] While the precise mechanism of action for lydicamycin and its analogs is not fully elucidated, some evidence suggests that it may involve the bacterial cell wall or cell membrane.[3][4] A recent study on lydicamycins indicated that they elicit a transcriptional response similar to cell wall targeting antibiotics.[3] This is a critical area of investigation, as a novel mechanism targeting the cell envelope could translate to a lack of cross-resistance with existing antibiotic classes that target protein synthesis (e.g., linezolid), DNA replication (e.g., fluoroquinolones), or different aspects of cell wall synthesis (e.g., beta-lactams, vancomycin).
The potential for this compound to circumvent existing resistance mechanisms is a key area of interest. For example, resistance to vancomycin in Enterococcus species often involves the vanA operon, which alters the peptidoglycan precursor target of vancomycin.[5] If this compound interacts with a different component of the cell wall synthesis pathway or disrupts the cell membrane potential, it may retain activity against vancomycin-resistant strains. Similarly, linezolid resistance is typically mediated by mutations in the ribosomal RNA, a target distinct from the cell envelope.[6]
Experimental Protocols for Cross-Resistance Studies
To thoroughly evaluate the cross-resistance profile of this compound, the following experimental protocols are recommended, adhering to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is the gold standard for determining the in vitro activity of an antimicrobial agent against a panel of bacterial isolates.
a. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Panel of Resistant Strains for Testing
A comprehensive cross-resistance study should include a diverse panel of clinical isolates with well-characterized resistance mechanisms, including:
-
Methicillin-resistant Staphylococcus aureus (MRSA): Including strains with different SCCmec types.
-
Vancomycin-resistant Enterococcus faecalis and Enterococcus faecium (VRE): Including both VanA and VanB phenotypes.
-
Linezolid-resistant Staphylococcus aureus: Including strains with mutations in the 23S rRNA and the presence of the cfr gene.
-
Daptomycin-nonsusceptible Staphylococcus aureus and Enterococcus species: Including strains with mutations in genes such as mprF, yycG, and liaFSR.
-
Vancomycin-intermediate Staphylococcus aureus (VISA) and heterogeneous VISA (hVISA).
Visualizing the Scientific Workflow and Potential Mechanisms
To better understand the experimental process and the potential cellular pathways involved, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protocols.io [protocols.io]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restoring vancomycin activity against resistant Enterococcus faecalis using a transcription factor decoy as a vanA operon-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of retapamulin against linezolid and methicillin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Synergistic Effects of TPU-0037A with Other Antibiotics: A Comparative Guide
Despite a thorough review of available scientific literature, no public data from experimental studies on the synergistic effects of TPU-0037A in combination with other antibiotics has been identified. Therefore, a direct comparison of its performance with alternative therapies based on supporting experimental data cannot be provided at this time.
This compound, a congener of the antibiotic lydicamycin, has demonstrated notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6] Its efficacy against these challenging pathogens makes it a compound of significant interest for further research and development. However, the exploration of its potential synergistic interactions with other antimicrobial agents appears to be an area that has not yet been reported in publicly accessible research.
The study of antibiotic synergy is crucial in the fight against antimicrobial resistance. Combining antibiotics can lead to enhanced efficacy, reduced dosages, and a lower likelihood of resistance development. Standard methodologies to investigate these interactions include checkerboard assays and time-kill curve studies, which provide quantitative data on the combined effects of drugs. At present, no such data is available for this compound.
Similarly, a search for synergistic studies on its parent compound, lydicamycin, did not yield any specific reports of combination therapy with other antibiotics.
Future Research Directions
The lack of data on the synergistic potential of this compound highlights a significant gap in our understanding of this promising antibiotic. Future research should prioritize investigating its effects when combined with other classes of antibiotics commonly used to treat Gram-positive infections.
A logical experimental workflow for such an investigation is outlined below:
References
- 1. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TPU-0037A Against Key Bacterial Pathogens
A comprehensive guide for researchers and drug development professionals on the antibacterial efficacy of TPU-0037A, with a comparative analysis against standard-of-care antibiotics for Gram-positive infections.
This guide provides a detailed overview of the in vitro efficacy of this compound, a novel antibiotic, against a panel of clinically relevant bacterial strains. The performance of this compound is contextualized through an indirect comparison with established antibiotics, vancomycin and linezolid, based on publicly available data. This document is intended to serve as a resource for researchers and professionals in the field of infectious diseases and antibiotic development.
Executive Summary
This compound, a congener of lydicamycin, demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its efficacy against Gram-negative bacteria is limited. This guide presents available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with typical MIC ranges for vancomycin and linezolid against similar pathogens. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
In Vitro Antibacterial Efficacy
The antibacterial activity of this compound has been evaluated against a range of bacterial species. The primary measure of in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Data Presentation
The following table summarizes the MIC values of this compound against various bacterial strains. For comparative purposes, typical MIC ranges for vancomycin and linezolid against the same species are also included. It is important to note that these are not from head-to-head studies, and susceptibility can vary by strain.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus | |||
| Methicillin-resistant (MRSA) | 1.56 - 12.5[1] | 0.5 - 2 | 1 - 4 |
| Bacillus subtilis | 1.56 - 12.5[1] | 0.12 - 1 | 0.5 - 2 |
| Micrococcus luteus | 1.56 - 12.5[1] | ≤ 0.06 - 1 | 0.5 - 4 |
| Escherichia coli | >50[1] | >128 | >128 |
| Proteus mirabilis | >50[1] | >128 | >128 |
| Proteus vulgaris | >50[1] | >128 | >128 |
| Pseudomonas aeruginosa | >50[1] | >128 | >128 |
Key Observations:
-
This compound exhibits significant activity against the tested Gram-positive strains, including the high-priority pathogen MRSA.[1]
-
The MIC range for this compound against MRSA is comparable to that of linezolid and slightly higher than that of vancomycin in some cases.
-
This compound shows no significant activity against the tested Gram-negative bacteria.[1]
Experimental Protocols
To ensure the reproducibility of the cited efficacy data, detailed methodologies for standard antimicrobial susceptibility testing are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that inhibits growth.
Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Principle: A standardized bacterial suspension is exposed to different concentrations of the antibiotic. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (colony-forming units, CFU/mL).
Workflow:
Caption: Workflow for the Time-Kill Kinetic Assay.
Signaling Pathways and Logical Relationships
The precise mechanism of action of this compound is not fully elucidated in the provided search results. However, as a congener of lydicamycin, it is likely to interfere with bacterial cell wall synthesis or integrity. The following diagram illustrates a generalized logical relationship for antibiotic action leading to bacterial cell death.
Caption: Generalized logical flow of antibiotic action.
Conclusion
This compound demonstrates promising in vitro activity against a range of Gram-positive bacteria, including MRSA. While direct comparative studies are not yet available, the existing data suggests its efficacy is within a relevant range when compared to established antibiotics like vancomycin and linezolid for similar pathogens. Further studies, including head-to-head comparisons and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.
References
Independent Verification of TPU-0037A MIC Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of the novel antibiotic TPU-0037A against key Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values are presented alongside those of established antibiotics, supported by detailed experimental protocols for independent verification.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The antibacterial efficacy of this compound has been evaluated against a panel of clinically relevant Gram-positive bacteria. The data presented below summarizes the MIC values of this compound in comparison to standard-of-care antibiotics: vancomycin, linezolid, and daptomycin.
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | This compound | 1.56 - 12.5 [1] | - | - |
| Vancomycin | 0.5 - 2[2] | 1 | 2 | |
| Linezolid | 0.5 - 4[3] | 2 | 2 | |
| Daptomycin | 0.25 - 1[4] | 0.5 | 0.5 | |
| Bacillus subtilis | This compound | 1.56 - 12.5 [1] | - | - |
| Vancomycin | ≤4[5] | - | - | |
| Linezolid | - | 1[6] | - | |
| Daptomycin | ≤1 - 2[7] | 0.5[8] | - | |
| Micrococcus luteus | This compound | 1.56 - 12.5 [1] | - | - |
| Vancomycin | - | - | - | |
| Linezolid | - | 0.5[6] | 1[6] | |
| Daptomycin | - | ≤0.06[9] | 0.25[9] |
Note: MIC₅₀ and MIC₉₀ values for this compound are not publicly available in the cited literature. The provided range is based on the initial discovery report.
This compound demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] However, it is not effective against Gram-negative bacteria such as Escherichia coli, Proteus mirabilis, Proteus vulgaris, and Pseudomonas aeruginosa, with MIC values greater than 50 µg/mL.[1]
Experimental Protocols: Broth Microdilution MIC Assay
The determination of MIC values should be conducted following the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[7][8]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) and comparator antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, B. subtilis, M. luteus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each antimicrobial agent in a suitable solvent.
-
Perform serial twofold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Proposed Mechanism of Action of this compound
This compound is a congener of lydicamycin, a polyketide antibiotic.[1] The proposed mechanism of action for lydicamycin involves the inhibition of bacterial protein synthesis through binding to the bacterial ribosome. This interaction is thought to disrupt the peptidyl transferase center on the 50S ribosomal subunit, thereby preventing peptide bond formation and halting protein elongation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Summary of Linezolid Activity and Resistance Mechanisms Detected during the 2012 LEADER Surveillance Program for the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Linezolid against 3,251 Strains of Uncommonly Isolated Gram-Positive Organisms: Report from the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Daptomycin Activity against Uncommonly Isolated Streptococcal and Other Gram-Positive Species Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of the Antibiotic TPU-0037A
This guide provides a detailed comparison of the antibacterial specificity of TPU-0037A with other prominent antibiotics used against Methicillin-resistant Staphylococcus aureus (MRSA). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this compound's performance.
Introduction to this compound
This compound is an antibiotic identified as a congener of lydicamycin.[1] It exhibits potent activity against a range of Gram-positive bacteria, including the clinically significant MRSA.[1] Its specificity is marked by its efficacy against these bacteria while showing no significant activity against Gram-negative strains.[1] Understanding this specificity is crucial for its potential development and application in a therapeutic context. This guide compares this compound with established anti-MRSA agents: Vancomycin, Linezolid, Daptomycin, and Ceftaroline.
Comparative Antibacterial Spectrum
The primary measure of an antibiotic's specificity and potency is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and its alternatives against various bacterial strains. Lower MIC values indicate higher potency.
| Antibiotic | Class | S. aureus (MRSA) | B. subtilis | M. luteus | E. coli | P. aeruginosa |
| This compound | Lydicamycin Congener | 1.56-12.5 µg/mL | 1.56-12.5 µg/mL | 1.56-12.5 µg/mL | >50 µg/mL | >50 µg/mL |
| Vancomycin | Glycopeptide | 1-4 µg/mL | - | - | Inactive | Inactive |
| Linezolid | Oxazolidinone | 0.5-4 µg/mL | - | - | Inactive | Inactive |
| Daptomycin | Cyclic Lipopeptide | ≤1 µg/mL | - | - | Inactive | Inactive |
| Ceftaroline | Cephalosporin | 0.25-2 µg/mL | - | - | ≤0.25 µg/mL | Inactive |
Note: Data for this compound is from MedchemExpress[1]. Data for other antibiotics is compiled from various sources and represents a general range of reported MICs. The antibacterial spectrum for alternatives is broader than what is represented here.
Mechanisms of Action: A Comparative Overview
The specificity of an antibiotic is a direct consequence of its mechanism of action. This compound and the selected alternatives target different essential processes in bacterial cells.
-
This compound/Lydicamycin: While the precise mechanism for this compound is not fully elucidated, as a congener of lydicamycin, it is believed to share its novel mechanism which is distinct from many other antibiotic classes.[2][3]
-
Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall.[4][5] It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall formation.[6][7] Gram-negative bacteria are inherently resistant due to their outer membrane preventing vancomycin from reaching its target.[6]
-
Linezolid: As a member of the oxazolidinone class, linezolid has a unique mechanism of inhibiting protein synthesis.[8] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, a crucial step in bacterial translation.[9][10][11] This distinct binding site means there is no cross-resistance with other protein synthesis inhibitors.[8]
-
Daptomycin: This cyclic lipopeptide antibiotic targets the bacterial cell membrane.[12][13] In a calcium-dependent manner, it inserts into the membrane, leading to its depolarization through potassium ion efflux.[13][14] This disruption of the membrane potential inhibits DNA, RNA, and protein synthesis, resulting in rapid bacterial cell death.[12]
-
Ceftaroline: This fifth-generation cephalosporin is a β-lactam antibiotic that also inhibits bacterial cell wall synthesis.[15][16] Its specificity against MRSA is due to its high affinity for penicillin-binding protein 2a (PBP2a), the protein encoded by the mecA gene that confers resistance to most other β-lactams.[15][17] It also has activity against some Gram-negative bacteria.[17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lydicamycin, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lydicamycin, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 5. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vancomycin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 9. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Linezolid - Wikipedia [en.wikipedia.org]
- 11. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Daptomycin - Wikipedia [en.wikipedia.org]
- 13. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 14. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceftaroline Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
Unveiling TPU-0037A: A Potent Force Against Drug-Resistant Bacteria
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a promising compound, TPU-0037A, has demonstrated significant efficacy against a range of clinically important Gram-positive bacteria, including multidrug-resistant strains. As a structural analog of the natural antibiotic lydicamycin, this compound presents a potential new avenue for the development of therapeutics to combat challenging infections. This guide provides a comprehensive comparison of this compound's performance against clinical isolates, supported by available in vitro data, and details the experimental methodologies for its evaluation.
Performance Against Key Clinical Isolates
This compound has shown potent inhibitory activity against a variety of Gram-positive bacteria, most notably Methicillin-resistant Staphylococcus aureus (MRSA). In contrast, it exhibits limited to no activity against Gram-negative bacteria.
In Vitro Activity of this compound
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. The following table summarizes the reported MIC ranges for this compound against several Gram-positive bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Smith | 3.13 |
| Staphylococcus aureus | 209P | 3.13 |
| Staphylococcus aureus | (MRSA) TP-70 | 6.25 |
| Staphylococcus aureus | (MRSA) TP-73 | 6.25 |
| Bacillus subtilis | PCI 219 | 1.56 |
| Micrococcus luteus | PCI 1001 | 1.56 |
| Escherichia coli | NIHJ | > 50 |
| Pseudomonas aeruginosa | IFO 3445 | > 50 |
Data sourced from the initial discovery report of this compound.
Comparative Analysis
To contextualize the performance of this compound, it is essential to compare its activity with that of established antibiotics against similar panels of clinical isolates. While direct comparative studies with this compound are limited, the following tables provide representative MIC data for common antibiotics against MRSA, Vancomycin-Resistant Enterococci (VRE), and Penicillin-Resistant Streptococcus pneumoniae (PRSP). This allows for an indirect assessment of this compound's potential clinical utility.
Comparative MIC Data for MRSA Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Vancomycin | 1 | 2 |
| Linezolid | 1 | 2 |
| Daptomycin | 0.25 | 0.5 |
| This compound (projected) | ~3.13-6.25 | ~6.25-12.5 |
Note: Projected this compound values are based on the limited available data and require further validation against a larger collection of clinical isolates.
Comparative MIC Data for VRE Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Linezolid | 1 | 2 |
| Daptomycin | 2 | 4 |
| Ampicillin | >16 | >16 |
| This compound (predicted) | Likely active | Likely active |
Note: As a Gram-positive agent, this compound is predicted to have activity against VRE, but specific data is not yet available.
Comparative MIC Data for PRSP Isolates
| Antibiotic | MIC (µg/mL) - Penicillin Susceptible | MIC (µg/mL) - Penicillin Intermediate | MIC (µg/mL) - Penicillin Resistant |
| Penicillin | ≤0.06 | 0.12-1 | ≥2 |
| Amoxicillin | ≤0.5 | 1 | ≥2 |
| Ceftriaxone | ≤0.5 | 1 | ≥2 |
| This compound (predicted) | Likely active | Likely active | Likely active |
Note: The activity of this compound against PRSP is yet to be specifically determined but is anticipated based on its mechanism of action.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
While the precise molecular target of this compound is still under investigation, its structural similarity to lydicamycin and its spectrum of activity strongly suggest that it functions by inhibiting bacterial cell wall synthesis. This critical pathway is absent in human cells, making it an excellent target for antimicrobial agents.
The proposed mechanism involves the disruption of peptidoglycan synthesis, a vital component of the bacterial cell wall that provides structural integrity. The following diagram illustrates the key stages of peptidoglycan synthesis and the likely point of inhibition by this compound.
Safety Operating Guide
Safe Disposal Protocol for TPU-0037A
This document provides a comprehensive, step-by-step guide for the proper disposal of TPU-0037A, a thermoplastic polyurethane resin. Adherence to these procedures is critical to ensure personnel safety and environmental compliance within a laboratory setting. The following instructions are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item Specifics | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles | Protects against airborne particles and potential splashes. |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact with the material and any potential contaminants. |
| Respiratory | N95 respirator or equivalent | Recommended if generating dust or fumes during handling or processing. |
| Lab Attire | Standard laboratory coat | Protects clothing and skin from contamination. |
Step-by-Step Disposal Procedure
The disposal route for this compound is contingent upon its form and whether it has been contaminated with other hazardous materials.
Step 1: Material Characterization
-
Uncontaminated this compound: If the material is in its pure, solid pellet or filament form and has not been mixed with any solvents, reagents, or biological materials, it is generally considered non-hazardous waste.
-
Contaminated this compound: If the this compound has been used in experimental protocols and is mixed with or has come into contact with hazardous chemicals, solvents, or biological agents, it must be treated as hazardous waste.
Step 2: Segregation and Containment
-
For Uncontaminated Material:
-
Collect all solid this compound waste, including scraps, failed prints, and unused pellets.
-
Place the collected material into a clean, durable, and clearly labeled polyethylene bag or container.
-
The label should read: "Non-Hazardous TPU Waste for Recycling/Disposal ".
-
-
For Contaminated Material:
-
Place all contaminated this compound into a designated hazardous waste container that is compatible with all chemical contaminants.
-
The container must be sealable and in good condition.
-
Label the container with a hazardous waste tag, detailing all chemical and biological constituents and their approximate concentrations.
-
Step 3: Waste Stream Determination
Based on the characterization in Step 1, the appropriate waste stream must be selected.
Table 2: Waste Stream Guidelines for this compound
| Material State | Recommended Waste Stream | Disposal Action |
| Uncontaminated Solid | Non-Hazardous Waste | May be eligible for recycling programs. If not, dispose of with regular solid laboratory waste.[1] |
| Contaminated Solid | Hazardous Chemical Waste | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. |
| Melted or Processed | Special Handling | Allow the material to cool and solidify before disposal. Provide adequate ventilation during these processes.[1] |
Step 4: Storage and Final Disposal
-
Store all waste containers in a designated, well-ventilated waste accumulation area, away from heat and direct sunlight.[1]
-
For hazardous waste, ensure the storage area has secondary containment.
-
Schedule a pickup with your institution's EHS office for the final disposal of hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling TPU-0037A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of TPU-0037A, a novel lydicamycin congener with potent anti-MRSA activity. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document is based on information for the related compound TPU-0037C and general best practices for handling research chemicals with incomplete toxicological data. A conservative approach to personal protective equipment (PPE) and handling is strongly advised to ensure personnel safety.
Core Safety Recommendations
Due to the absence of comprehensive safety data for this compound, it is prudent to treat it as a potentially hazardous substance. The following personal protective equipment (PPE) is mandatory for all procedures involving this compound.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. While no specific glove breakthrough data is available, nitrile gloves offer good general chemical resistance. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a certified respirator if there is a risk of generating aerosols or dusts, or if working outside of a fume hood. |
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow is critical to minimize exposure risk.
Caption: This diagram illustrates the procedural flow for the safe handling of this compound, emphasizing safety at each stage.
Step-by-Step Handling and Disposal Protocol
1. Preparation and Donning PPE:
-
Before handling this compound, ensure you are in a well-ventilated laboratory, preferably with a certified chemical fume hood.
-
Put on a clean laboratory coat.
-
Wear safety glasses with side shields or chemical splash goggles.
-
Don the first pair of nitrile gloves.
-
Don a second pair of nitrile gloves over the first pair.
2. Handling and Experimental Use:
-
Perform all manipulations of this compound, including weighing and dissolution, within a chemical fume hood to minimize inhalation exposure.
-
This compound is soluble in ethanol, methanol, DMF, and DMSO, and has poor water solubility[1]. Use the appropriate solvent for your experimental needs.
-
Avoid raising dust when handling the solid form.
-
After use, ensure all containers of this compound are securely sealed and properly labeled.
3. Doffing PPE and Disposal:
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.
-
Dispose of all contaminated waste in a clearly labeled, sealed chemical waste container in accordance with your institution's hazardous waste disposal procedures.
-
To doff PPE safely:
-
Remove the outer pair of gloves and dispose of them in the chemical waste.
-
Remove your laboratory coat and hang it in its designated area or dispose of it if it is contaminated.
-
Remove your eye protection.
-
Remove the inner pair of gloves and dispose of them in the chemical waste.
-
Wash your hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's safety policies and procedures and conduct a risk assessment before beginning any work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
